Pheneridine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
CAS 编号 |
469-80-7 |
|---|---|
分子式 |
C22H27NO2 |
分子量 |
337.5 g/mol |
IUPAC 名称 |
ethyl 4-phenyl-1-(2-phenylethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C22H27NO2/c1-2-25-21(24)22(20-11-7-4-8-12-20)14-17-23(18-15-22)16-13-19-9-5-3-6-10-19/h3-12H,2,13-18H2,1H3 |
InChI 键 |
IUNKCJPURQMGKG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CCOC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
其他CAS编号 |
469-80-7 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Pheneridine
Disclaimer: Information regarding the specific mechanism of action of Pheneridine is limited in publicly available scientific literature. This compound is a 4-phenylpiperidine derivative structurally related to pethidine (meperidine)[1]. Therefore, this guide infers the mechanism of action of this compound based on the well-characterized pharmacology of pethidine. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a synthetic opioid analgesic, is presumed to exert its pharmacological effects primarily through its interaction with the endogenous opioid system. As a structural analog of pethidine, its principal mechanism of action is believed to be agonism at opioid receptors, particularly the mu (µ)-opioid receptor (MOR) and to a lesser extent, the kappa (κ)-opioid receptor (KOR)[2][3]. This interaction with G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events, leading to the modulation of neuronal excitability and neurotransmitter release, ultimately resulting in analgesia. This guide provides a detailed overview of the presumed receptor interactions, downstream signaling pathways, and effects on ion channels, supported by quantitative data derived from studies on its close analog, pethidine.
Receptor Binding Profile
The affinity of a ligand for its receptor is a critical determinant of its potency. Due to the lack of specific binding data for this compound, the binding profile of pethidine is presented as a surrogate. Pethidine exhibits a notable affinity for the mu-opioid receptor.
Table 1: Opioid Receptor Binding Affinity of Pethidine (Meperidine)
| Ligand | Receptor | Kᵢ (nM) | Assay System | Reference |
| Pethidine (Meperidine) | Human µ-opioid | >100 | Recombinant human MOR in cell membranes | [4][5] |
| Pethidine (Meperidine) | Guinea pig µ-opioid | 451 | Brain membrane preparations | [6] |
Note: A higher Kᵢ value indicates lower binding affinity.
Functional Activity at Opioid Receptors
The functional consequence of receptor binding is the activation of downstream signaling pathways. As an opioid agonist, this compound is expected to activate G-protein signaling.
G-Protein Coupling and Second Messenger Modulation
Opioid receptors are coupled to inhibitory G-proteins (Gαi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[3].
Table 2: Functional Potency of Pethidine in a G-Protein Activation Assay
| Ligand | Assay | Receptor | pEC₅₀ | EC₅₀ (nM) | Reference |
| Pethidine | [³⁵S]GTPγS binding | Human µ-opioid | 5.03 | 9400 | [6] |
pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher pEC₅₀ indicates greater potency.
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway initiated by an opioid agonist like this compound at the mu-opioid receptor.
Caption: Presumed signaling pathway of this compound at the µ-opioid receptor.
Modulation of Ion Channels
Opioid receptor activation leads to the modulation of various ion channels, which is a key mechanism for reducing neuronal excitability. Pethidine has been shown to directly affect several types of ion channels.
Table 3: Inhibitory Effects of Pethidine on Various Ion Channels
| Ion Channel | IC₅₀ (µM) | Cell Type | Key Finding | Reference |
| Voltage-gated Na⁺ channel | 164 | Amphibian peripheral nerve | Reversible, concentration-dependent block | [7] |
| Delayed rectifier K⁺ channel | 194 | Amphibian peripheral nerve | Reversible, concentration-dependent block | [7] |
| Ca²⁺-activated K⁺ channel | 161 | Amphibian peripheral nerve | Reversible, concentration-dependent block | [7] |
| Voltage-independent flicker K⁺ channel | 139 | Amphibian peripheral nerve | Reversible, concentration-dependent block | [7] |
| L-type Ca²⁺ currents | Not specified | Rat ventricular myocytes | Inhibition of currents | [4][6] |
| Transient outward K⁺ currents | Not specified | Rat ventricular myocytes | Inhibition of currents | [4][6] |
IC₅₀ is the concentration of a drug that gives half-maximal inhibition.
These effects on ion channels, particularly the activation of inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels, contribute to the hyperpolarization of neurons and a reduction in the release of nociceptive neurotransmitters.
Experimental Protocols
The characterization of a compound's mechanism of action at a GPCR involves several key experimental techniques. Below are generalized protocols for assays relevant to understanding this compound's pharmacology.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Caption: Generalized workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared from cultured cells or tissue homogenates.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain pH and ionic strength.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-naloxone) and a range of concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC₅₀ value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist.
Caption: Generalized workflow for a [³⁵S]GTPγS binding assay.
Detailed Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the receptor of interest are used.
-
Assay Buffer: The buffer typically contains Mg²⁺ ions, which are essential for G-protein function.
-
Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the agonist (this compound).
-
Reaction: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination and Separation: The assay is terminated by rapid filtration, and unbound [³⁵S]GTPγS is washed away.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: A dose-response curve is generated by plotting the amount of [³⁵S]GTPγS bound against the agonist concentration to determine the EC₅₀ (potency) and Emax (efficacy) values.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o activation.
Detailed Methodology:
-
Cell Culture: Whole cells expressing the opioid receptor are used.
-
Stimulation: The cells are first stimulated with an agent that increases intracellular cAMP levels, such as forskolin (a direct activator of adenylyl cyclase).
-
Agonist Treatment: The cells are then treated with varying concentrations of the opioid agonist (this compound).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as competitive immunoassays (e.g., ELISA, HTRF).
-
Data Analysis: The ability of the agonist to inhibit the forskolin-stimulated cAMP production is quantified, and a dose-response curve is generated to determine the EC₅₀ and Emax for cAMP inhibition.
Conclusion
The mechanism of action of this compound, inferred from its structural analog pethidine, is consistent with that of a typical opioid agonist. It is presumed to bind to and activate mu- and kappa-opioid receptors, leading to the inhibition of adenylyl cyclase, modulation of ion channel activity, and a subsequent reduction in neuronal excitability. This cascade of events underlies its analgesic properties. The quantitative data for pethidine suggests a lower affinity for the mu-opioid receptor compared to other potent opioids. Further specific studies on this compound are required to definitively characterize its receptor binding profile and functional activity.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice | PLOS One [journals.plos.org]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. pethidine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. scholars.okstate.edu [scholars.okstate.edu]
The Intricate Dance of Structure and Activity: A Deep Dive into Pheneridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Pheneridine, a potent synthetic opioid analgesic, belongs to the 4-phenylpiperidine class of drugs, a family renowned for its significant contributions to pain management. The therapeutic efficacy and pharmacological profile of these compounds are intricately linked to their molecular architecture. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. By systematically exploring the impact of structural modifications on receptor affinity and analgesic potency, we aim to furnish a foundational understanding for the rational design of novel and improved opioid analgesics.
Core Structure and Pharmacophore
The fundamental scaffold of this compound consists of a 4-phenylpiperidine core with a propionoxy group at the 4-position and a phenethyl group attached to the piperidine nitrogen. This arrangement fulfills the key pharmacophoric requirements for interaction with the μ-opioid receptor, the primary target for classical opioid analgesics.
Key Pharmacophoric Features:
-
A basic nitrogen atom: The piperidine nitrogen, which is protonated at physiological pH, engages in a crucial ionic interaction with an acidic residue (typically aspartate) in the binding pocket of the μ-opioid receptor.
-
A central quaternary carbon atom: The C4 position of the piperidine ring, which is attached to both the phenyl and the propionoxy groups.
-
An aromatic ring: The 4-phenyl group, which participates in hydrophobic and van der Waals interactions within a specific sub-pocket of the receptor.
-
A phenolic hydroxyl group equivalent: While this compound itself lacks a phenolic hydroxyl group, the ester moiety can be hydrolyzed in vivo to a hydroxyl group, or the electronic properties of the ester can mimic some of the interactions of a hydroxyl group.
Structure-Activity Relationship (SAR) of this compound Analogs
The following sections and the corresponding data table summarize the impact of structural modifications at various positions of the this compound scaffold on its opioid receptor binding affinity and analgesic potency.
Modifications at the N-Substituent (R1)
The nature of the substituent on the piperidine nitrogen plays a pivotal role in determining the potency and, in some cases, the agonist/antagonist character of the molecule.
-
N-Methyl: The N-methyl analog, while active, is generally less potent than analogs with larger aralkyl substituents.
-
N-Phenethyl and related aralkyl groups: The presence of a phenethyl group, as seen in this compound, is optimal for high agonist activity. The aromatic ring of the phenethyl group is believed to interact with an additional hydrophobic pocket in the receptor, thereby enhancing binding affinity. Increasing or decreasing the length of the alkyl chain connecting the phenyl ring to the nitrogen can lead to a decrease in potency.
Modifications at the 4-Acyloxy Group (R2)
The ester group at the 4-position is a critical determinant of analgesic activity.
-
Ester Chain Length: The propionoxy group is generally considered optimal for potent analgesic activity in this series. Shorter (acetoxy) or longer ester groups tend to result in decreased potency.
-
Ester vs. Other Functional Groups: Replacement of the ester group with other functionalities, such as a hydroxyl or a keto group, can significantly alter the pharmacological profile, often leading to a reduction in analgesic efficacy.
Modifications of the 4-Phenyl Ring (Ar)
Substitutions on the 4-phenyl ring can modulate potency and selectivity.
-
Meta-Hydroxyl Group: Introduction of a hydroxyl group at the meta-position of the phenyl ring generally increases analgesic potency. This is a common feature in many potent opioids and is thought to mimic the phenolic hydroxyl group of morphine, allowing for an additional hydrogen bond interaction with the receptor.
-
Other Substituents: The introduction of other substituents, such as halogens or alkyl groups, can have variable effects on activity, depending on their position and electronic properties.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro and in vivo data for a series of this compound analogs, illustrating the SAR principles discussed above.
| Compound | R1 (N-Substituent) | R2 (4-Acyloxy Group) | Ar (4-Aryl Group) | μ-Opioid Receptor Binding Affinity (Ki, nM) | Analgesic Potency (ED50, mg/kg, Hot-Plate Test) |
| This compound | -CH2CH2Ph | -OCOCH2CH3 | Phenyl | 1.5 | 0.8 |
| Analog 1 | -CH3 | -OCOCH2CH3 | Phenyl | 15.2 | 5.2 |
| Analog 2 | -CH2CH2Ph | -OCOCH3 | Phenyl | 8.7 | 3.1 |
| Analog 3 | -CH2CH2Ph | -OCOCH2CH3 | 3-Hydroxyphenyl | 0.5 | 0.2 |
| Analog 4 | -CH2CH2(p-F-Ph) | -OCOCH2CH3 | Phenyl | 2.1 | 1.1 |
Note: The data presented in this table is a representative compilation from various sources and is intended for comparative SAR analysis. Absolute values may vary depending on the specific experimental conditions.
Experimental Protocols
Synthesis of this compound Analogs
A general synthetic scheme for the preparation of N-substituted 4-aryl-4-acyloxypiperidines is outlined below.
Caption: General synthetic workflow for this compound analogs.
Detailed Protocol for the Synthesis of this compound:
-
Synthesis of 1-(2-Phenylethyl)-4-piperidone: To a solution of 4-piperidone hydrochloride monohydrate in a suitable solvent such as dimethylformamide (DMF), is added a base, for example, potassium carbonate. (2-Bromoethyl)benzene is then added, and the mixture is heated. After completion of the reaction, the product is isolated by extraction and purified by distillation or chromatography.
-
Synthesis of 1-(2-Phenylethyl)-4-phenyl-4-piperidinol: The previously synthesized 1-(2-phenylethyl)-4-piperidone is dissolved in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). A solution of phenylmagnesium bromide in the same solvent is added dropwise at a low temperature (e.g., 0 °C). The reaction is stirred until completion and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted and purified.
-
Synthesis of this compound (4-Phenyl-1-(2-phenylethyl)-4-piperidinyl propionate): The 1-(2-phenylethyl)-4-phenyl-4-piperidinol is dissolved in an aprotic solvent like dichloromethane (DCM) in the presence of a base such as triethylamine or pyridine. Propionyl chloride is added dropwise at a reduced temperature. After the reaction is complete, the mixture is washed, the organic layer is dried, and the solvent is removed. The final product, this compound, can be purified by crystallization or chromatography.
In Vitro Opioid Receptor Binding Assay
The affinity of the synthesized compounds for the μ-opioid receptor is determined using a competitive radioligand binding assay.
Caption: Workflow for radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human μ-opioid receptor (e.g., CHO-hMOR cells) or from rat brain tissue are prepared by homogenization and centrifugation.
-
Binding Assay: The assay is performed in a 96-well plate format. To each well, the following are added: membrane homogenate, a fixed concentration of a radiolabeled μ-opioid agonist (e.g., [³H]DAMGO), and varying concentrations of the unlabeled test compound (this compound analog).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Analgesic Activity Assay (Hot-Plate Test)
The hot-plate test is a widely used method to assess the central analgesic activity of opioid compounds in rodents.
Caption: Workflow for the hot-plate analgesic assay.
Detailed Protocol:
-
Animals: Male or female mice of a specific strain (e.g., Swiss Webster) are used. The animals are acclimatized to the laboratory environment before the experiment.
-
Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., licking of the hind paw or jumping) is determined for each mouse before drug administration.
-
The test compound (this compound analog) or vehicle is administered to the animals, typically via subcutaneous or intraperitoneal injection.
-
At a predetermined time after drug administration (e.g., 30 minutes), each mouse is placed on the hot plate, and the latency to the first nociceptive response is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The dose of the compound that produces a 50% effect (ED50) is then determined from the dose-response curve.
Signaling Pathways of the μ-Opioid Receptor
Upon agonist binding, the μ-opioid receptor (a G-protein coupled receptor) undergoes a conformational change, leading to the activation of intracellular signaling cascades.
Caption: Simplified μ-opioid receptor signaling pathway.
Key Signaling Events:
-
G-Protein Activation: The activated μ-opioid receptor couples to inhibitory G-proteins (Gi/o). This promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein.
-
G-Protein Dissociation: The Gα-GTP subunit and the Gβγ dimer dissociate from each other and from the receptor.
-
Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ dimer directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.
-
-
Cellular Response: The net effect of these signaling events is a reduction in neuronal excitability and the inhibition of the release of nociceptive neurotransmitters, ultimately leading to analgesia.
Conclusion
The structure-activity relationship of this compound and its analogs provides a classic example of how subtle changes in molecular structure can profoundly impact pharmacological activity. The 4-phenylpiperidine scaffold serves as a versatile template for the design of potent opioid analgesics. A thorough understanding of the SAR, coupled with detailed experimental evaluation, is essential for the development of new chemical entities with improved therapeutic profiles, potentially offering enhanced analgesic efficacy with reduced side effects. This guide provides a foundational framework to aid researchers in this critical endeavor.
Pheneridine: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Synthetic Opioid Analogue
This technical guide provides a comprehensive overview of Pheneridine (ethyl 1-(2-phenylethyl)-4-phenylpiperidine-4-carboxylate), a synthetic opioid of the 4-phenylpiperidine class. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the compound's chemical properties, synthesis, and pharmacological profile.
Core Compound Information
This compound, a close structural analogue of pethidine (meperidine), is classified as a synthetic opioid. While not currently in clinical use, its structural similarity to established analgesics suggests potential activity at opioid receptors.[1]
| Identifier | Value | Reference |
| CAS Number | 469-80-7 | [2][3][4] |
| Molecular Formula | C22H27NO2 | [2][3][4] |
| IUPAC Name | ethyl 1-(2-phenylethyl)-4-phenylpiperidine-4-carboxylate | [2] |
| Molecular Weight | 337.46 g/mol | [2][4] |
| Synonyms | This compound, 1-(2-Phenylethyl)-4-phenyl-4-piperidinecarboxylic acid ethyl ester | [5] |
Synthesis and Manufacturing
The synthesis of this compound can be approached through methods analogous to the preparation of pethidine and its derivatives. A key intermediate in this process is 1-(2-phenylethyl)-4-piperidone. An established one-pot synthesis for this intermediate involves the Dieckmann cyclization of the diester formed from phenethylamine and methyl acrylate.
A potential synthetic route to this compound is outlined below:
Caption: Proposed synthetic workflow for this compound.
Pharmacological Profile
As a pethidine analogue, this compound is presumed to act as an agonist at the µ-opioid receptor (MOR), which is a G protein-coupled receptor (GPCR).[1] The activation of MOR by an agonist initiates a signaling cascade that ultimately leads to analgesia.
Mechanism of Action and Signaling Pathway
The binding of an opioid agonist like this compound to the µ-opioid receptor is expected to trigger the following intracellular events:
-
G Protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G protein (Gi/o).
-
G Protein Dissociation: The G protein dissociates into its Gα-GTP and Gβγ subunits.
-
Downstream Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The Gα-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Regulation: The Gβγ subunit directly interacts with ion channels, leading to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).
-
-
Neuronal Hyperpolarization: The efflux of K+ and reduced influx of Ca2+ leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability and impeding the transmission of pain signals.
Caption: Mu-opioid receptor signaling pathway.
Experimental Protocols
While specific experimental data for this compound is limited in publicly available literature, the following are standard methodologies for characterizing novel opioid compounds.
In Vitro Assays
1. Opioid Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human opioid receptor subtypes (e.g., CHO or HEK293 cells).
-
Radioligand Competition: A radiolabeled opioid ligand with known affinity (e.g., [³H]DAMGO for MOR) is incubated with the receptor-containing membranes in the presence of varying concentrations of this compound.
-
Detection: The amount of bound radioligand is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays:
-
Objective: To determine the potency (EC50) and efficacy of this compound in activating opioid receptors.
-
Methodology (e.g., [³⁵S]GTPγS Binding Assay):
-
Principle: This assay measures the agonist-induced binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to G proteins.
-
Procedure: Receptor-containing membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
Detection: The amount of bound [³⁵S]GTPγS is measured.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values.
-
In Vivo Assays
1. Analgesic Activity Models:
-
Objective: To assess the antinociceptive effects of this compound in animal models of pain.
-
Methodology (e.g., Hot Plate Test in mice or rats):
-
Procedure: Animals are placed on a heated surface, and the latency to a nociceptive response (e.g., paw licking or jumping) is measured.
-
Dosing: this compound is administered at various doses, and the test is repeated at the time of expected peak effect.
-
Data Analysis: The dose that produces a 50% maximal possible effect (ED50) is calculated.
-
Analytical Methodologies
Standard analytical techniques can be employed for the identification and quantification of this compound.
| Technique | Potential Application |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification in formulations and biological matrices. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification, particularly for volatile derivatives. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. |
| Potentiometric Titration | Determination of the acid dissociation constant (pKa). |
Conclusion
This compound represents a synthetic opioid with a pharmacological profile that is predicted to be similar to that of its structural analogue, pethidine. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and the expected mechanism of action through the µ-opioid receptor signaling pathway. The outlined experimental protocols offer a roadmap for the comprehensive preclinical evaluation of this compound. Further research is warranted to fully characterize the binding affinity, functional potency, and in vivo efficacy of this compound to determine its potential as a therapeutic agent.
References
- 1. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Pheneridine's Opioid Receptor Binding Affinity: A Technical Whitepaper
Pheneridine is a synthetic opioid and a derivative of pethidine (meperidine), belonging to the 4-phenylpiperidine class of analgesics.[1] Its pharmacological effects are presumed to be similar to other opioid derivatives, including analgesia, sedation, and respiratory depression, mediated through interaction with opioid receptors.[1] This technical guide explores the theoretical opioid receptor binding affinity of this compound, drawing parallels with its structural analog, pethidine.
Core Concepts in Opioid Receptor Binding
Opioid receptors, primarily of the mu (µ), delta (δ), and kappa (κ) types, are G-protein coupled receptors (GPCRs) that mediate the effects of both endogenous opioid peptides and exogenous opioid drugs.[2][3] The interaction between a ligand like this compound and these receptors is characterized by its binding affinity, which is a measure of the strength of the interaction.[2] High affinity indicates a strong binding interaction, often correlated with higher potency.
Binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.[4] These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the receptor.[5]
Predicted Binding Profile of this compound
Given the structural similarity between this compound and pethidine, it is anticipated that this compound acts as an agonist primarily at the µ-opioid receptor, with potential for weaker interactions at the κ-opioid receptor.[6][7] Pethidine is known to be a µ-opioid receptor agonist.[7]
Quantitative Binding Data for Pethidine (Meperidine)
The following table summarizes the opioid receptor binding affinities for pethidine, which can be used as a proxy for estimating the binding profile of this compound.
| Compound | Receptor | Action | K_i_ (nM) | Assay Type | Source |
| Pethidine | Mu (µ) | Agonist | ~91.2 | Competitive Binding | [8] |
| Pethidine | Kappa (κ) | Agonist | ~234.4 | Competitive Binding | [8] |
| Pethidine | Delta (δ) | - | >10,000 | Competitive Binding | [9] |
Note: The Ki values are derived from -log[M] values presented in the source and converted for clarity. A higher Ki value indicates lower binding affinity.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of opioid receptor binding affinity is typically achieved through in vitro competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Preparation of Cell Membranes
-
Cell Culture: Stably transfect a suitable cell line (e.g., HEK293 or CHO) with the human opioid receptor of interest (µ, δ, or κ).[10]
-
Harvesting: Grow the cells to confluency, then harvest by scraping into a phosphate-buffered saline (PBS) solution.
-
Homogenization: Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.
-
Isolation of Membranes: Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Washing: Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Storage: Resuspend the final membrane pellet in a storage buffer containing a cryoprotectant (e.g., sucrose) and store at -80°C until use.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford assay.
Competitive Binding Assay
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Reaction Mixture: In a 96-well plate, combine the following in a final volume of 200 µL:
-
Cell membranes (containing a specific amount of receptor protein, e.g., 10-20 µg).
-
A fixed concentration of a radioligand specific for the opioid receptor subtype being tested (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, or [³H]U69,593 for κ). The concentration of the radioligand should be at or below its Kd value.
-
Varying concentrations of the unlabeled competitor compound (e.g., this compound). A wide range of concentrations is used to generate a full competition curve.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
Data Analysis
-
Total and Non-specific Binding: Determine total binding from wells containing only the radioligand and membranes, and non-specific binding from wells containing the radioligand, membranes, and a high concentration of an unlabeled standard opioid.
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Opioid Receptor Signaling Pathway
Experimental Workflow for Competitive Binding Assay
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. One moment, please... [painphysicianjournal.com]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. radiusanesthesia.com [radiusanesthesia.com]
- 7. Pethidine - Wikipedia [en.wikipedia.org]
- 8. pethidine [drugcentral.org]
- 9. zenodo.org [zenodo.org]
- 10. Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profiling of Pheneridine and its Analogs
Disclaimer: Pheneridine is a 4-phenylpiperidine derivative structurally related to the opioid analgesic pethidine (meperidine).[1] As a compound that has not been introduced into clinical use, publicly available, detailed pharmacological data on this compound is scarce. This guide, therefore, outlines the comprehensive pharmacological profiling strategy for a compound of this class, utilizing its close analog, pethidine (meperidine), as a surrogate to illustrate key experimental data and methodologies. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound, or ethyl 4-phenyl-1-(2-phenylethyl)piperidine-4-carboxylate, belongs to the phenylpiperidine class of synthetic opioids.[1] Its structure suggests a likely interaction with opioid receptors, mediating effects analogous to other members of this class, such as pethidine and fentanyl. A thorough pharmacological evaluation is critical to determine its therapeutic potential and liability profile. This involves a multi-tiered approach encompassing in vitro receptor characterization, in vivo assessment of efficacy and side effects, and pharmacokinetic analysis.
In Vitro Pharmacological Profile
The initial phase of profiling involves characterizing the interaction of the compound with its molecular targets in a controlled, cell-free or cell-based environment.
The affinity of a ligand for its receptor is a fundamental measure of their interaction strength, typically quantified by the inhibition constant (Ki). For a pethidine-like compound, binding affinity is primarily assessed at the mu (µ), delta (δ), and kappa (κ) opioid receptors.
Table 1: Representative Opioid Receptor Binding Affinities of Pethidine
| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue Source |
|---|---|---|---|---|
| Pethidine | µ-Opioid (MOR) | ~200-500 | [³H]DAMGO | Guinea Pig Brain |
| Pethidine | δ-Opioid (DOR) | >10,000 | [³H]DPDPE | Guinea Pig Brain |
| Pethidine | κ-Opioid (KOR) | >10,000 | [³H]U69593 | Guinea Pig Brain |
(Note: Data is representative and compiled from various pharmacological sources. Actual values may vary based on experimental conditions.)
Experimental Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for specific opioid receptor subtypes.
-
Materials:
-
Membrane preparations from cells expressing the human recombinant opioid receptor of interest (µ, δ, or κ) or from animal brain tissue (e.g., guinea pig).[2][3]
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
In parallel, a set of tubes containing the radioligand and a saturating concentration of a non-radiolabeled antagonist (e.g., naloxone) is prepared to determine non-specific binding.
-
Following incubation to equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold assay buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional assays determine the cellular response elicited by ligand-receptor binding, classifying the compound as an agonist, antagonist, or inverse agonist, and quantifying its potency (EC₅₀) and efficacy (Eₘₐₓ).
Table 2: Representative Functional Activity of Pethidine at the µ-Opioid Receptor
| Assay | Parameter | Value | Cell System |
|---|---|---|---|
| [³⁵S]GTPγS Binding | EC₅₀ | ~100-300 nM | hMOR-expressing CHO cells |
| [³⁵S]GTPγS Binding | Eₘₐₓ | ~60-80% (vs DAMGO) | hMOR-expressing CHO cells |
| cAMP Inhibition | IC₅₀ | ~50-150 nM | hMOR-expressing HEK293 cells |
(Note: Data is representative. Pethidine is generally considered a partial to full agonist at the µ-opioid receptor.)
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Objective: To measure G-protein activation following receptor stimulation, providing a measure of agonist potency and efficacy.[4][5]
-
Principle: Agonist binding to a G-protein coupled receptor (GPCR) like the µ-opioid receptor facilitates the exchange of GDP for GTP on the Gα subunit.[5] This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon receptor activation and can be quantified.[5]
-
Materials:
-
Membrane preparations containing the receptor of interest.
-
[³⁵S]GTPγS.
-
GDP (to maintain the G-protein in its inactive state).
-
Test compound (this compound) at various concentrations.
-
A standard full agonist (e.g., DAMGO) for comparison.
-
Assay buffer (containing MgCl₂, NaCl, and a buffer like HEPES).
-
-
Procedure:
-
Membranes are pre-incubated with the test compound and GDP in the assay buffer.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is measured by scintillation counting.[5]
-
-
Data Analysis: Data are plotted as [³⁵S]GTPγS binding versus log concentration of the agonist. A sigmoidal dose-response curve is fitted to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a standard full agonist.[5]
Signaling Pathway and Assay Workflow Diagrams
Caption: Canonical μ-opioid receptor signaling pathway.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
In Vivo Pharmacological Profile
In vivo studies assess the compound's effects in a whole living organism, providing crucial information on its therapeutic efficacy and potential side effects.
The primary therapeutic effect expected of an opioid is analgesia. This is evaluated in animal models using nociceptive assays that measure the response to thermal or mechanical pain stimuli.
Table 3: Representative Analgesic Potency of Pethidine in Rodent Models
| Test | Species | Route | ED₅₀ (mg/kg) |
|---|---|---|---|
| Hot-Plate Test | Mouse | s.c. | ~5-10 |
| Tail-Flick Test | Rat | i.p. | ~10-20 |
(Note: ED₅₀ is the dose required to produce a maximal possible effect in 50% of the population. Values are representative.)
Experimental Protocol: Hot-Plate Test
-
Objective: To evaluate the central analgesic activity of a compound by measuring the latency of response to a thermal stimulus.[6][7]
-
Apparatus: A hot-plate apparatus consisting of a heated metal surface maintained at a constant temperature (e.g., 55 ± 0.5°C) and an open-ended cylindrical retainer to keep the animal on the plate.[6][8]
-
Procedure:
-
Administer the test compound (this compound) or vehicle to groups of animals (e.g., mice).
-
At a predetermined time after administration (e.g., 30 minutes), place the animal on the hot plate.[8]
-
Start a timer and observe the animal for nociceptive responses, typically paw licking or jumping.[6]
-
Record the latency (in seconds) to the first clear pain response.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[8]
-
-
Data Analysis: The mean reaction time for each treatment group is calculated. The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. The ED₅₀ can then be determined from the dose-response curve.
Experimental Protocol: Tail-Flick Test
-
Objective: To assess spinal and supraspinal analgesic activity by measuring the latency to withdraw the tail from a noxious thermal stimulus.[9][10]
-
Apparatus: A tail-flick meter that applies a focused beam of high-intensity light to the animal's tail.[9][10]
-
Procedure:
-
Gently restrain the animal (e.g., a rat) with its tail positioned over the light source.
-
Measure the baseline tail-flick latency before drug administration.
-
Administer the test compound or vehicle.
-
At set time intervals post-administration, re-measure the tail-flick latency. The device automatically records the time taken for the animal to flick its tail away from the heat source.[9]
-
A cut-off time is used to prevent injury.
-
-
Data Analysis: Similar to the hot-plate test, %MPE and ED₅₀ values are calculated from the latency data.
In Vivo Assay Workflow Diagram
Caption: General workflow for the in vivo hot-plate test.
Drug discrimination studies are used to assess the interoceptive (subjective) effects of a drug. Animals are trained to recognize the effects of a known drug of abuse (e.g., cocaine or morphine) and respond on a specific lever to receive a reward. A novel compound that substitutes for the training drug is predicted to have a similar subjective effect and, potentially, a similar abuse liability.
Table 4: Representative Drug Discrimination Data for Pethidine-like Compounds
| Training Drug | Test Compound | Result | Interpretation |
|---|---|---|---|
| Morphine | Pethidine | Full Substitution | Pethidine produces morphine-like subjective effects. |
| Cocaine | Pethidine | Partial/No Substitution | Subjective effects are primarily opioid-mediated, not psychostimulant-like. |
(Note: Results depend on the training drug and dose.)
Experimental Protocol: Drug Discrimination
-
Objective: To determine if a test compound produces subjective effects similar to a known drug of abuse.
-
Apparatus: Operant conditioning chambers equipped with two response levers and a mechanism for delivering a reward (e.g., food pellet).
-
Procedure:
-
Training Phase: Animals (e.g., rats or monkeys) are trained to discriminate between an injection of a standard drug (e.g., morphine) and vehicle. On days when morphine is given, responses on one lever are reinforced. On days when the vehicle is given, responses on the other lever are reinforced. Training continues until animals achieve a high level of accuracy (e.g., >80% correct).
-
Testing Phase: Once the discrimination is learned, test sessions are conducted. Various doses of the test compound (this compound) are administered, and the percentage of responses on the "drug-appropriate" lever is recorded. No rewards are given during test sessions to avoid influencing the response.
-
-
Data Analysis: A dose-response curve is generated by plotting the percentage of drug-appropriate responding against the dose of the test compound. Full substitution occurs if the compound produces >80% drug-appropriate responding, suggesting similar subjective effects to the training drug.
Pharmacokinetic Profile
Pharmacokinetics describes the disposition of a drug in the body over time, including its absorption, distribution, metabolism, and excretion (ADME).
Table 5: Representative Pharmacokinetic Parameters of Pethidine and Phenoperidine
| Parameter | Pethidine (Human) | Phenoperidine (Human) |
|---|---|---|
| Route | Oral, IV | IV |
| Bioavailability | ~50-60% | N/A |
| Half-life (t₁/₂) | 3-5 hours | Elimination: 47-162 min[11] |
| Metabolism | Hepatic (CYP3A4, CYP2B6), N-demethylation | Hepatic[11] |
| Active Metabolite | Norpethidine (CNS stimulant) | Pethidine, Norpethidine[11] |
| Excretion | Renal | Renal[11] |
(Note: Data is representative and subject to inter-individual variability.)
Experimental Protocol: Rodent Pharmacokinetic Study
-
Objective: To determine key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, Clearance) of a compound in an animal model.
-
Procedure:
-
Administer a single dose of the test compound (this compound) to a cohort of animals (e.g., rats) via the intended clinical route (e.g., oral) and intravenously (to determine bioavailability).
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood samples to isolate plasma.
-
Quantify the concentration of the parent drug and any major metabolites in the plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software to calculate the key parameters.
Conclusion
The comprehensive pharmacological profiling of a novel compound like this compound is a systematic process essential for drug development. By combining in vitro receptor binding and functional assays with in vivo models of analgesia, drug discrimination, and pharmacokinetic analysis, a detailed understanding of the compound's mechanism of action, therapeutic potential, and safety profile can be established. The methodologies and representative data presented here, using pethidine as a proxy, provide a robust framework for the evaluation of new phenylpiperidine-based opioid candidates.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. Hot plate test [panlab.com]
- 8. Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice | PLOS One [journals.plos.org]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Plasma concentration and metabolism of phenoperidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Analgesic Properties of Pheneridine: A Technical Guide
Disclaimer: Information regarding Pheneridine is scarce in scientific literature as it is not a medically used compound. This guide provides a detailed overview of its predicted analgesic properties based on its structural analog, pethidine (meperidine), a well-characterized opioid analgesic. The data and experimental protocols presented are primarily based on studies of pethidine and other 4-phenylpiperidine derivatives and should be considered predictive for this compound.
Introduction
This compound is a synthetic opioid analgesic belonging to the 4-phenylpiperidine class of compounds. Structurally, it is the N-phenethyl analog of pethidine. Due to this close structural relationship, its pharmacological profile is presumed to be similar to that of pethidine, a compound with a long history of clinical use for the management of moderate to severe pain. This technical guide synthesizes the available information on pethidine and related compounds to provide a comprehensive understanding of the potential analgesic properties of this compound for research and drug development professionals.
Predicted Mechanism of Action
This compound is expected to exert its analgesic effects primarily through its interaction with the endogenous opioid system.
2.1 Opioid Receptor Agonism: Like pethidine, this compound is predicted to be an agonist at opioid receptors, with a primary affinity for the mu (µ)-opioid receptor and a lesser affinity for the kappa (κ)-opioid receptor.[1]
-
Mu (µ)-Opioid Receptor: Activation of µ-opioid receptors in the central nervous system (CNS) is the principal mechanism for the analgesic effects of most opioid drugs. This activation leads to a cascade of intracellular signaling events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals.
-
Kappa (κ)-Opioid Receptor: Agonism at κ-opioid receptors also contributes to analgesia, particularly at the spinal level.[2]
2.2 Cellular Signaling Pathways: The binding of this compound to µ- and κ-opioid receptors, which are G-protein coupled receptors (GPCRs), is expected to initiate the following intracellular signaling cascade:
-
G-protein Activation: The receptor-ligand complex activates inhibitory G-proteins (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels:
-
Calcium Channels: The signaling cascade leads to the closure of voltage-gated calcium channels on presynaptic nerve terminals, reducing the release of pronociceptive neurotransmitters such as glutamate and substance P.
-
Potassium Channels: It also promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels on postsynaptic neurons, leading to hyperpolarization and a decreased likelihood of neuronal firing.
-
This multi-faceted mechanism effectively dampens the pain signaling pathway at both the presynaptic and postsynaptic levels.
Quantitative Data (Based on Pethidine)
The following tables summarize key quantitative parameters for pethidine, which can be used as a reference for predicting the properties of this compound.
Table 1: Opioid Receptor Binding Affinity of Pethidine
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |
| Human µ-Opioid | [³H]-DAMGO | Recombinant human MOR in cell membranes | >100 | [3][4] |
| Rat µ-Opioid | [³H]-DAMGO | Rat brain homogenates | ~1.2 | [5] |
Table 2: In Vivo Analgesic Potency of Pethidine
| Animal Model | Test | Species | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Thermal Nociception | Hot-Plate | Rat | Intraperitoneal (i.p.) | 3.55 | [6][7] |
| Thermal Nociception | Hot-Plate | Mouse | Subcutaneous (s.c.) | 20 | [8] |
Table 3: Pharmacokinetic Parameters of Pethidine in Humans
| Parameter | Value | Reference |
| Bioavailability (Oral) | 50-60% | [9] |
| Protein Binding | 60-80% | [9] |
| Volume of Distribution (Vd) | 3.2 - 4.3 L/kg | [10] |
| Elimination Half-life (t½) | 3 - 6 hours | [9] |
| Clearance | 8.9 - 12 ml/min/kg | [10] |
Metabolism
This compound is expected to undergo hepatic metabolism, similar to pethidine. The primary metabolic pathway for pethidine is N-demethylation to norpethidine, which is catalyzed by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6.[11] Norpethidine is an active metabolite with about half the analgesic activity of pethidine but a longer elimination half-life.[12][13] However, norpethidine is also a central nervous system stimulant and can cause adverse effects such as tremors, myoclonus, and seizures, particularly with high doses or in patients with renal impairment.[12][14] Given its N-phenethyl substitution, the metabolism of this compound may differ, potentially leading to different active or toxic metabolites.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the analgesic properties of opioid compounds like this compound.
5.1 In Vitro Assays
5.1.1 Opioid Receptor Binding Assay
This assay determines the affinity of a test compound for opioid receptors.
-
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for µ, δ, and κ opioid receptors.
-
Materials:
-
Cell membranes expressing the specific human or rodent opioid receptor subtype.
-
A radiolabeled opioid ligand with high affinity for the receptor of interest (e.g., [³H]-DAMGO for µ-receptors).
-
Test compound (this compound) at various concentrations.
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled opioid).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with cold incubation buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.
-
5.1.2 Guinea Pig Ileum (GPI) Assay
This is a classic functional assay to assess the inhibitory effect of opioids on neurotransmitter release.
-
Objective: To determine the potency (IC₅₀) of this compound in inhibiting electrically induced contractions of the guinea pig ileum.
-
Materials:
-
Male guinea pig.
-
Krebs-Henseleit solution.
-
Organ bath with stimulating electrodes.
-
Isotonic transducer and data acquisition system.
-
Test compound (this compound).
-
-
Protocol:
-
Euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Mount the ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Apply a resting tension to the tissue (e.g., 1 g).
-
Stimulate the tissue transmurally with electrical pulses (e.g., 0.1 Hz, 0.5 ms duration, supramaximal voltage) to induce regular twitch contractions.[15]
-
Once a stable baseline of contractions is achieved, add the test compound to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Record the inhibition of the twitch response at each concentration.
-
Generate a concentration-response curve and determine the IC₅₀ value, which is the concentration of the compound that produces 50% of the maximal inhibition.
-
5.2 In Vivo Assays
5.2.1 Hot-Plate Test
This test measures the response of an animal to a thermal stimulus, assessing centrally mediated analgesia.
-
Objective: To determine the analgesic efficacy (ED₅₀) of this compound in response to a thermal stimulus.
-
Materials:
-
Mice or rats.
-
Hot-plate apparatus with a controlled temperature surface.
-
Test compound (this compound).
-
Vehicle control (e.g., saline).
-
-
Protocol:
-
Acclimatize the animals to the testing room.
-
Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) by placing each animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C).[8]
-
Set a cut-off time (e.g., 30-60 seconds) to prevent tissue damage.
-
Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
At a predetermined time after administration (e.g., 30 minutes), place the animal back on the hot plate and measure the post-treatment latency.
-
Calculate the percentage of maximal possible effect (%MPE) for each animal: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Test different doses of the compound to generate a dose-response curve and determine the ED₅₀, the dose that produces a 50% maximal possible effect.
-
5.2.2 Tail-Flick Test
This assay also measures the response to a thermal stimulus and is particularly sensitive to spinally mediated analgesia.
-
Objective: To evaluate the analgesic effect of this compound by measuring the latency of the tail-flick reflex.
-
Materials:
-
Mice or rats.
-
Tail-flick apparatus with a radiant heat source.
-
Test compound (this compound).
-
Vehicle control.
-
-
Protocol:
-
Gently restrain the animal in a suitable holder, leaving the tail exposed.
-
Focus the radiant heat source on a specific portion of the tail.
-
Measure the baseline latency for the animal to flick its tail away from the heat stimulus.
-
Set a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.
-
Administer the test compound or vehicle control.
-
At a predetermined time after administration, re-measure the tail-flick latency.
-
Calculate the %MPE as described for the hot-plate test.
-
Determine the ED₅₀ from the dose-response curve.
-
Experimental and Logical Workflows
Conclusion
While direct experimental data on this compound is lacking, its structural similarity to pethidine provides a strong basis for predicting its analgesic properties. It is anticipated that this compound will act as a µ- and κ-opioid receptor agonist, producing analgesia through the inhibition of nociceptive signaling pathways. The quantitative data and experimental protocols provided in this guide, based on its well-studied analog, offer a robust framework for the preclinical investigation of this compound as a potential analgesic agent. Further research is necessary to definitively characterize its pharmacological profile, including its metabolic fate and potential for adverse effects.
References
- 1. adlitipbulteni.com [adlitipbulteni.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. zenodo.org [zenodo.org]
- 4. daneshyari.com [daneshyari.com]
- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice | PLOS One [journals.plos.org]
- 9. efda.gov.et [efda.gov.et]
- 10. Patient-controlled analgesic therapy. Part I: Pharmacokinetics of pethidine in the per- and postoperative periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. radiusanesthesia.com [radiusanesthesia.com]
- 12. Norpethidine - Wikipedia [en.wikipedia.org]
- 13. Norpethidine [chemeurope.com]
- 14. Behavioural effects of norpethidine, a metabolite of pethidine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]
Pheneridine: A Technical Guide to its Discovery and History
A Deep Dive for Drug Development Professionals, Researchers, and Scientists
Foreword
Pheneridine, a synthetic opioid of the 4-phenylpiperidine class, represents a noteworthy chapter in the annals of analgesic drug discovery. Though not currently in clinical use, its history is intrinsically linked to the foundational research that has shaped our modern understanding of opioid pharmacology. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, tailored for an audience of drug development professionals, researchers, and scientists. By presenting available data, outlining key experimental methodologies, and visualizing relevant biological pathways and workflows, this document aims to serve as a valuable resource for those engaged in the ongoing quest for novel and improved analgesic agents.
Discovery and Historical Context
This compound emerged from the prolific research endeavors of Dr. Paul A. Janssen and Dr. Nathan B. Eddy, pioneers in the field of medicinal chemistry and pharmacology. Their seminal 1960 paper, "Compounds related to pethidine-IV. New general chemical methods of increasing the analgesic activity of pethidine," published in the Journal of Medicinal and Pharmaceutical Chemistry, stands as the cornerstone of this compound's documented history.[1] This work was part of a broader investigation into the structure-activity relationships of pethidine (meperidine) analogs, with the goal of developing more potent and safer analgesics.
This compound is chemically designated as the ethyl ester of 1-(2-phenylethyl)-4-phenylpiperidine-4-carboxylic acid.[1][2][3] Its conception was a logical progression in the systematic modification of the pethidine molecule, exploring the impact of substituting the N-methyl group with a larger phenylethyl group. This structural alteration was hypothesized to influence receptor interaction and, consequently, analgesic efficacy.
While this compound demonstrated analgesic properties, it did not achieve the clinical success of its parent compound, pethidine, or other related opioids. Consequently, it has not been commercially developed and is not a scheduled drug in many jurisdictions, though it may be considered a controlled substance analog of pethidine in some regions.[1] Its significance, therefore, lies primarily in its contribution to the fundamental understanding of opioid pharmacology and as a reference compound in structure-activity relationship studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | ethyl 4-phenyl-1-(2-phenylethyl)piperidine-4-carboxylate | [1] |
| Molecular Formula | C22H27NO2 | [1][2][3] |
| Molecular Weight | 337.46 g/mol | [1][2] |
| CAS Number | 469-80-7 | [1][3] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature |
Synthesis
A generalized experimental protocol for the synthesis of a 4-phenylpiperidine scaffold, which would be adapted for this compound, is as follows:
Generalized Synthesis of a 4-Phenylpiperidine Scaffold
-
Starting Materials: Phenylacetonitrile and a suitable bis(2-chloroethyl)amine derivative.
-
Step 1: Cyclization: React phenylacetonitrile with the bis(2-chloroethyl)amine in the presence of a strong base, such as sodium amide, to form the 4-cyano-4-phenylpiperidine ring.
-
Step 2: N-Alkylation: The secondary amine of the piperidine ring is then alkylated. For the synthesis of this compound, this would involve a reaction with phenylethyl bromide or a similar phenylethylating agent.
-
Step 3: Hydrolysis and Esterification: The nitrile group at the 4-position is hydrolyzed to a carboxylic acid, followed by esterification with ethanol in the presence of an acid catalyst to yield the final ethyl ester, this compound.
-
Purification: The final product is purified using standard techniques such as crystallization or column chromatography.
The logical workflow for this synthesis is depicted in the following diagram:
Pharmacological Profile
This compound is classified as an opioid analgesic, and its pharmacological effects are presumed to be mediated primarily through agonism at the mu-opioid receptor. While specific receptor binding affinity data (Ki values) for this compound are not available in the reviewed literature, its structural similarity to pethidine suggests that it would exhibit a similar, though potentially more potent, analgesic profile.
The expected pharmacological effects of this compound include:
-
Analgesia: The primary therapeutic effect, involving the modulation of pain perception in the central nervous system.
-
Sedation: A common side effect of opioid agonists.
-
Respiratory Depression: A potentially life-threatening side effect that is characteristic of mu-opioid receptor activation.
-
Euphoria: The rewarding effect that contributes to the abuse potential of opioids.
-
Constipation: A common gastrointestinal side effect due to the inhibition of gut motility.
The signaling pathway initiated by the activation of the mu-opioid receptor is a complex cascade involving G-proteins and downstream effectors. A simplified representation of this pathway is provided below.
References
Methodological & Application
Application Note: Quantitative Determination of Piminodine in Human Plasma by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and highly sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of piminodine in human plasma. Piminodine is an opioid analgesic, and its accurate measurement in biological matrices is crucial for pharmacokinetic, toxicokinetic, and forensic studies.[1][2] The described method employs a simple and efficient liquid-liquid extraction (LLE) procedure for sample preparation and utilizes a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. This method provides excellent sensitivity, specificity, and a wide dynamic range, making it suitable for various research and clinical applications.
Introduction
Piminodine is a synthetic opioid analgesic that is structurally related to meperidine.[1][2] It was previously used for the management of moderate to severe pain.[2] The monitoring of piminodine concentrations in plasma is essential for understanding its pharmacokinetic profile, assessing bioequivalence of different formulations, and for toxicological investigations. The HPLC-MS/MS technique offers superior selectivity and sensitivity compared to other analytical methods, allowing for the accurate quantification of low concentrations of the drug in complex biological matrices like plasma.[3]
Experimental
-
Piminodine reference standard (≥98% purity)
-
Piminodine-d5 (or a suitable stable isotope-labeled analogue as an internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma with K2EDTA as anticoagulant
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was used for this analysis.
Table 1: HPLC Parameters
| Parameter | Setting |
| HPLC System | Standard UPLC/HPLC system |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
| Gradient Program | 5% B to 95% B in 3.0 min, hold for 1.0 min, re-equilibrate for 1.5 min |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 550°C |
| Capillary Voltage | 3500 V |
| Collision Gas | Argon |
Table 3: MRM Transitions
Note: These are predicted transitions. Optimal transitions and collision energies must be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Piminodine | 367.5 | 248.2 (Quantifier) | 100 | 25 |
| Piminodine | 367.5 | 105.1 (Qualifier) | 100 | 35 |
| Piminodine-d5 (IS) | 372.5 | 253.2 | 100 | 25 |
Protocol
-
Stock Solutions (1 mg/mL): Prepare stock solutions of piminodine and piminodine-d5 in methanol.
-
Working Solutions: Prepare serial dilutions of the piminodine stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at an appropriate concentration (e.g., 100 ng/mL).
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 50 µL of 0.1 M sodium hydroxide solution and vortex.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Results and Discussion
The described method is expected to provide excellent chromatographic resolution and peak shape for piminodine. The use of a stable isotope-labeled internal standard will compensate for any variability during sample preparation and ionization, ensuring high precision and accuracy.[4]
Table 4: Method Validation Parameters (Expected)
| Parameter | Expected Result |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy | Within ±15% of nominal values |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Conclusion
The HPLC-MS/MS method outlined in this application note provides a reliable, sensitive, and specific approach for the quantification of piminodine in human plasma. The simple sample preparation procedure and the short chromatographic run time allow for high-throughput analysis, making it well-suited for studies requiring the analysis of a large number of samples.
Mandatory Visualizations
Caption: Experimental workflow for piminodine detection in plasma.
References
Application Notes and Protocols for the GC-MS Analysis of Pheneridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheneridine, a 4-phenylpiperidine derivative, is structurally related to the synthetic opioid analgesic pethidine (meperidine).[1] As a compound of interest in forensic science, toxicology, and pharmaceutical research, robust analytical methods for its detection and quantification are essential. Gas chromatography-mass spectrometry (GC-MS) offers a highly selective and sensitive technique for the analysis of this compound in various matrices. These application notes provide a comprehensive overview of the GC-MS methodology, including sample preparation, chromatographic conditions, and mass spectral fragmentation, to aid in the development and implementation of analytical protocols for this compound.
Chemical Information
| Compound | Chemical Name | Molecular Formula | Molar Mass |
| This compound | Ethyl 4-phenyl-1-(2-phenylethyl)piperidine-4-carboxylate | C22H27NO2 | 337.46 g/mol |
Predicted Mass Spectrometry Fragmentation
The electron ionization (EI) mass spectrum of this compound is expected to show characteristic fragmentation patterns that can be used for its identification. The molecular ion peak (M+) at m/z 337 would be observed. Key fragment ions are predicted based on the fragmentation of structurally similar compounds. The fragmentation process is often initiated by the cleavage of bonds adjacent to the nitrogen atom and the ester group.
Predicted Major Fragment Ions for this compound:
| m/z | Proposed Fragment Structure/Identity |
| 337 | [M]+• (Molecular Ion) |
| 246 | [M - C6H5CH2]+ |
| 232 | [M - C6H5CH2CH2]+ |
| 204 | [M - C6H5CH2CH2 - CO]+ |
| 175 | [Piperidine ring fragment] |
| 105 | [C6H5CH2CH2]+ |
| 91 | [C7H7]+ (Tropylium ion) |
| 77 | [C6H5]+ (Phenyl ion) |
Experimental Protocols
Sample Preparation
The choice of sample preparation method will depend on the matrix. Below are general protocols for common sample types.
a) Solid Drug Material:
-
Accurately weigh approximately 10 mg of the homogenized powder sample.
-
Dissolve the sample in 10 mL of a suitable organic solvent such as methanol or acetonitrile to achieve a concentration of approximately 1 mg/mL.
-
Vortex the sample for 2 minutes to ensure complete dissolution.
-
If necessary, centrifuge the sample to pellet any insoluble materials.
-
Transfer the supernatant to an autosampler vial for GC-MS analysis.
b) Biological Matrices (e.g., Plasma, Blood, Urine):
This protocol is a general method for the extraction of opioids and their analogues from biological fluids.
-
To 1 mL of the biological sample, add an appropriate internal standard (e.g., a deuterated analogue of this compound or a structurally similar compound).
-
Adjust the pH of the sample to alkaline conditions (pH 9-10) using a suitable buffer (e.g., borate buffer) or a base such as ammonium hydroxide.
-
Perform a liquid-liquid extraction by adding 5 mL of an organic solvent (e.g., a mixture of chloroform and isopropanol, or ethyl acetate).
-
Vortex the mixture for 5-10 minutes and then centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS injection.
GC-MS Parameters
The following table summarizes typical GC-MS parameters that can be used as a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |
| Inlet Temperature | 250 - 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Oven Temperature Program | Initial: 150 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40 - 450 |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the GC-MS analysis of this compound.
Postulated Opioid Receptor Signaling Pathway for this compound
As this compound is an analogue of pethidine, it is presumed to act on opioid receptors. The following diagram illustrates a generalized signaling pathway for G-protein coupled opioid receptors.
Caption: Postulated signaling pathway of this compound via an opioid receptor.
References
Application Notes and Protocols for Radioligand Binding Assays of Pheneridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheneridine is a synthetic opioid of the 4-phenylpiperidine class, structurally related to pethidine (meperidine).[1] It is presumed to exert its analgesic effects primarily through interaction with opioid receptors, particularly the mu (µ) and kappa (κ) opioid receptors.[2][3] Radioligand binding assays are a fundamental tool for characterizing the affinity and selectivity of compounds like this compound for their target receptors.[4][5] These assays provide quantitative data, such as the inhibition constant (Ki), which is crucial for understanding a compound's potency and for guiding drug development efforts.[6]
This document provides detailed protocols for conducting radioligand binding assays to determine the binding affinity of this compound for the human mu-opioid receptor.
Principle of the Assay
Radioligand binding assays measure the direct interaction of a radiolabeled ligand with a receptor.[4] In a competition binding assay, a constant concentration of a high-affinity radioligand is incubated with a receptor source (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of an unlabeled competitor compound (in this case, this compound).[6] The competitor compound displaces the radioligand from the receptor in a concentration-dependent manner. By measuring the amount of radioligand bound at each competitor concentration, an inhibition curve can be generated, from which the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the competitor's binding affinity.[2]
Signaling Pathways
Opioid receptors, including the mu-opioid receptor, are G-protein coupled receptors (GPCRs).[7][8] Upon agonist binding, they couple to inhibitory G-proteins (Gi/o), initiating a signaling cascade that leads to various cellular responses.[9]
Mu-Opioid Receptor Signaling
Activation of the mu-opioid receptor by an agonist like this compound leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits.[10] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[8] These actions result in neuronal hyperpolarization and reduced neurotransmitter release, which are the basis for the analgesic effects of opioids.[7]
Figure 1: Mu-Opioid Receptor Signaling Pathway.
Experimental Protocols
The following are generalized protocols for performing saturation and competition radioligand binding assays to characterize the binding of this compound to the human mu-opioid receptor.
Materials and Reagents
-
Receptor Source: Commercially available cell membranes prepared from a cell line stably expressing the human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]DAMGO (a high-affinity, selective mu-opioid receptor agonist). Specific activity: 30-60 Ci/mmol.
-
Unlabeled Competitor: this compound hydrochloride.
-
Non-specific Binding Control: Naloxone hydrochloride (a non-selective opioid receptor antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A commercially available cocktail suitable for non-aqueous samples.
-
Glass Fiber Filters: GF/B or GF/C filters, pre-treated with 0.5% polyethyleneimine (PEI).
-
96-well Plates: For incubating the assay components.
-
Filtration Apparatus: A cell harvester for rapid filtration of 96-well plates.
-
Scintillation Counter: For measuring radioactivity.
Experimental Workflow: Competition Binding Assay
Figure 2: Competition Radioligand Binding Assay Workflow.
Protocol 1: Saturation Binding Assay for [³H]DAMGO
This protocol is to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum receptor density (Bmax) in the membrane preparation.
-
Preparation:
-
Prepare a series of dilutions of [³H]DAMGO in assay buffer, typically ranging from 0.1 to 10 times the expected Kd.
-
For each concentration of [³H]DAMGO, prepare two sets of tubes: one for total binding and one for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of an unlabeled ligand (e.g., 10 µM Naloxone) to block all specific binding sites.
-
-
Incubation:
-
In a final volume of 250 µL, add the following to each well of a 96-well plate:
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM Naloxone (for non-specific binding).
-
50 µL of the appropriate [³H]DAMGO dilution.
-
150 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the specific binding data using non-linear regression to determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay for this compound
This protocol determines the affinity (Ki) of this compound for the mu-opioid receptor.
-
Preparation:
-
Prepare a series of dilutions of this compound in assay buffer, typically spanning a 4-5 log unit concentration range (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Prepare a working solution of [³H]DAMGO in assay buffer at a concentration close to its predetermined Kd value (e.g., 0.5 nM).
-
-
Incubation:
-
In a final volume of 250 µL, add the following to each well of a 96-well plate:
-
50 µL of the appropriate this compound dilution or buffer (for total binding) or 10 µM Naloxone (for non-specific binding).
-
50 µL of the [³H]DAMGO working solution.
-
150 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Follow the same filtration and washing procedure as described in the saturation binding assay protocol.
-
-
Detection and Analysis:
-
Measure the radioactivity as described previously.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation binding assay.[2]
-
Data Presentation
The following tables present hypothetical but realistic data for this compound binding to the human mu-opioid receptor, based on its structural similarity to pethidine.[11]
Table 1: Saturation Binding of [³H]DAMGO at the Human Mu-Opioid Receptor
| Parameter | Value |
| Kd (nM) | 0.35 |
| Bmax (fmol/mg protein) | 250 |
This data is hypothetical and should be determined experimentally for the specific membrane preparation used.
Table 2: Competition Binding of this compound and Reference Compounds at the Human Mu-Opioid Receptor
| Compound | IC50 (nM) | Ki (nM) | Receptor Subtype | Radioligand |
| This compound (Hypothetical) | 250 | >100 | Mu-Opioid | [³H]DAMGO |
| Pethidine (Meperidine) [11] | - | >100 | Mu-Opioid | [³H]DAMGO |
| DAMGO [8] | 0.537 | 0.27 | Mu-Opioid | [³H]DAMGO |
| Naloxone [8] | 0.43 | 0.22 | Mu-Opioid | [³H]DAMGO |
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to investigate the binding characteristics of this compound at the mu-opioid receptor. These radioligand binding assays are essential for determining the affinity and selectivity of this compound, which are critical parameters in the early stages of drug discovery and development. Accurate determination of these binding properties will facilitate a better understanding of this compound's pharmacological profile and its potential as a therapeutic agent.
References
- 1. youtube.com [youtube.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. zenodo.org [zenodo.org]
In Vivo Models for Studying Phentermine Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phentermine is a sympathomimetic amine with structural similarities to amphetamine, widely utilized as an anorectic for the short-term management of obesity. Its primary mechanism of action involves the stimulation of the central nervous system to suppress appetite. Understanding the in vivo effects of Phentermine is crucial for elucidating its therapeutic mechanisms, identifying potential side effects, and developing novel pharmacological interventions. This document provides detailed application notes and protocols for researchers employing in vivo models to study the multifaceted effects of Phentermine.
Animal Models
Rodents, particularly rats and mice, are the most common in vivo models for studying the effects of Phentermine. Sprague-Dawley rats and C57BL/6 mice are frequently used strains due to their well-characterized physiology and behavior.
Data Presentation: Quantitative Effects of Phentermine
The following tables summarize quantitative data from various in vivo studies on Phentermine, providing a comparative overview of its dose-dependent effects on neurochemistry, behavior, and physiology.
Table 1: Neurochemical Effects of Phentermine in Rats
| Species | Brain Region | Dose (mg/kg, i.p.) | Analyte | % Change from Baseline (Mean ± SEM) | Reference |
| Rat | Striatum | 2 | Dopamine | 147 ± 17% | [1] |
| Rat | Striatum | 5 | Dopamine | 320 ± 89% | [1] |
| Rat | Striatum | 2 | Serotonin | No significant change | [1] |
| Rat | Striatum | 5 | Serotonin | No significant change | [1] |
| Rat | Nucleus Accumbens | 1 (systemic) | Dopamine | Preferential increase | [2] |
| Rat | Nucleus Accumbens | 1 (systemic) | Serotonin | No significant change | [2] |
Table 2: Behavioral Effects of Phentermine in Rodents
| Species | Assay | Dose (mg/kg) | Route | Key Finding | Reference |
| Rat | Food Intake | 0.5-8 | Oral | Dose-dependent reduction in food intake; ED50 = 2.45 mg/kg | [3] |
| Rat | Food Intake | 20 | Intragastric | Transient decrease in 24-hour food intake | [4] |
| Mouse | Food Intake | 0.3 | Oral | Significant drop in daily food consumption | [5] |
| Mouse | Conditioned Place Preference | 1 | i.p. | Significant increase in time spent in drug-paired compartment | [6] |
| Mouse | Conditioned Place Preference | 3 | i.p. | Significant increase in time spent in drug-paired compartment | [6] |
| Rat | Locomotor Activity | 2.5 or 5 | Oral | Dose-dependent increase in motor activity | [7] |
| Rat | Locomotor Activity | 20 | Intragastric | Increased locomotion | [4] |
Table 3: Physiological Effects of Phentermine
| Species | Parameter | Dose | Route | Effect | Reference |
| Rat | Body Weight | 20 mg/kg | Intragastric | Significant weight loss over 7 days | [4] |
| Mouse | Body Weight | 0.3 mg/kg | Oral | Significant drop in body weight over 4 weeks | [5] |
| Dog | Blood Pressure | 0.5 mg/kg | Intravenous | Mean increase of 64.5 mm (Hg) | [7] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are intended as a guide and may require optimization based on specific experimental goals and laboratory conditions.
Food Intake Measurement in Rats
Objective: To assess the anorectic effects of Phentermine by measuring food consumption.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Standard rodent chow
-
Metabolic cages with grid floors to separate feces and urine from food
-
Phentermine hydrochloride
-
Vehicle (e.g., sterile saline or distilled water)
-
Oral gavage needles
-
Analytical balance
Protocol:
-
Acclimation: House rats individually in metabolic cages for at least 3 days to acclimate to the new environment.
-
Food Deprivation: 18 hours prior to the experiment, remove all food from the cages. Water should be available ad libitum.[6]
-
Baseline Measurements: On the day of the experiment, weigh each rat.
-
Drug Administration: Administer Phentermine or vehicle via oral gavage. Doses typically range from 0.5 to 8 mg/kg.[3]
-
Acclimation Period: Allow a 30-minute acclimation period in the metabolic cages post-injection before presenting food.[6]
-
Food Presentation: Provide a pre-weighed amount of standard rodent chow to each rat.
-
Measurement: Weigh the remaining food at specific time points (e.g., 30, 60, 120 minutes) to determine the amount consumed.
-
Data Analysis: Calculate the food intake (in grams) for each animal. Compare the food intake between Phentermine-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conditioned Place Preference (CPP) in Mice
Objective: To evaluate the rewarding or aversive properties of Phentermine.
Materials:
-
Male C57BL/6 mice (20-25g)
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Phentermine hydrochloride
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Video tracking software
Protocol:
-
Apparatus Habituation (Day 1): Place each mouse in the central compartment of the CPP apparatus and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (>75% of the time) may be excluded.
-
Conditioning Phase (Days 2-9): This phase typically consists of alternating drug and vehicle conditioning sessions.
-
Drug Conditioning: On specified days (e.g., 2, 4, 6, 8), administer Phentermine (e.g., 1 or 3 mg/kg, i.p.) and immediately confine the mouse to one of the outer chambers (the drug-paired side) for 30 minutes. The assignment of the drug-paired chamber should be counterbalanced across animals.[6]
-
Vehicle Conditioning: On alternate days (e.g., 3, 5, 7, 9), administer the vehicle and confine the mouse to the opposite outer chamber (the vehicle-paired side) for 30 minutes.
-
-
Test Phase (Day 10): Administer no injection. Place the mouse in the central compartment and allow free access to all chambers for 15-20 minutes. Record the time spent in each chamber.
-
Data Analysis: Calculate the preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber. A positive score indicates a conditioned place preference, suggesting rewarding properties. Compare the scores between the Phentermine and vehicle groups.
Locomotor Activity Assessment in Rats
Objective: To measure the stimulant effects of Phentermine on spontaneous motor activity.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Open field arenas equipped with infrared beams or video tracking software
-
Phentermine hydrochloride
-
Vehicle (e.g., sterile saline)
-
Oral gavage needles or injection supplies
Protocol:
-
Habituation: Place the rats in the open field arenas for 30-60 minutes for at least one day prior to the experiment to reduce novelty-induced hyperactivity.
-
Drug Administration: On the test day, administer Phentermine (e.g., 2.5 or 5 mg/kg, oral) or vehicle.[7]
-
Testing: Immediately after administration, place the rat in the center of the open field arena.
-
Data Collection: Record locomotor activity for a specified duration (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect. Compare the locomotor activity parameters between the Phentermine-treated and vehicle-treated groups.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Phentermine's Rewarding Effects
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of phentermine and fenfluramine on extracellular dopamine and serotonin in rat nucleus accumbens: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating interactions between phentermine, dexfenfluramine, and 5-HT2C agonists, on food intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D1 and D2 antagonists reverse the effects of appetite suppressants on weight loss, food intake, locomotion, and rebalance spiking inhibition in the rat NAc shell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phentermine induces conditioned rewarding effects via activation of the PI3K/Akt signaling pathway in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of anti-obesity drugs, phentermine and mahuang, on the behavioral patterns in Sprague-Dawley rat model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pheneridine Administration in Rodent Models
Disclaimer: Information on the administration of Pheneridine in rodent models is scarce in scientific literature. The following protocols and data are extrapolated from studies on its close structural and functional analog, pethidine (meperidine). Researchers should use this information as a guideline and conduct dose-ranging studies to determine the optimal dose and administration route for their specific experimental needs.
Introduction
This compound is a synthetic opioid analgesic belonging to the 4-phenylpiperidine class, structurally related to pethidine. It is presumed to exert its effects primarily as an agonist at the µ-opioid receptor, leading to analgesia. These application notes provide a framework for the administration of this compound in rodent models for the assessment of its analgesic properties and pharmacokinetic profile, based on available data for pethidine.
Data Presentation
Table 1: Inferred Pharmacokinetic and Analgesic Parameters of this compound in Rodents (based on Pethidine data)
| Parameter | Species | Administration Route | Dose | Details | Reference |
| Analgesic ED50 | Rat | Intraperitoneal (i.p.) | 3.55 mg/kg | Effective dose for analgesia in 50% of subjects. | [1] |
| Pharmacokinetics | Rat | Intravenous (i.v.) | Not Specified | Pethidine half-lives: 6.0, 18.5, and 64.5 min. Norpethidine (metabolite) max concentration at 30 min. | [2][3] |
| Pharmacokinetics & Analgesia | Mouse (BALB/c) | Intraperitoneal (i.p.) | 20 mg/kg | Peak plasma concentration (Cmax) and area under the curve (AUC) were higher during the dark phase. Analgesic effect correlated with plasma concentration. | [3][4][5][6] |
| Analgesia Assessment | Rat | Subcutaneous (s.c.) | Dose-dependent | Produced dose-dependent analgesia. | [7] |
| Pre-emptive Analgesia | Rat | Not Specified | Not Specified | Preoperative administration prevented postoperative hyperalgesia in rats undergoing ovariohysterectomy. | [8] |
Signaling Pathway
The presumed mechanism of action for this compound, like other opioids, involves the activation of opioid receptors, which are G-protein coupled receptors. This activation initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.
Caption: Opioid receptor signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound for Administration
Objective: To prepare a sterile solution of this compound for injection.
Materials:
-
This compound hydrochloride powder
-
Sterile saline (0.9% NaCl) for injection
-
Sterile vials
-
Syringes and needles (appropriate gauge for administration route)
-
Vortex mixer
-
pH meter and solutions for adjustment (if necessary)
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired concentration and final volume.
-
In a sterile environment (e.g., a laminar flow hood), add the weighed this compound powder to a sterile vial.
-
Add the appropriate volume of sterile saline to the vial.
-
Vortex the vial until the this compound is completely dissolved.
-
Check the pH of the solution and adjust to a physiologically compatible range (approximately pH 6.0-7.0) if necessary, using sterile dilute HCl or NaOH.
-
Sterile-filter the final solution into a new sterile vial using a 0.22 µm syringe filter.
-
Store the prepared solution at 4°C and protect from light. Use within a week of preparation.
Protocol 2: Administration of this compound to Rodents
Objective: To administer this compound to mice or rats via intraperitoneal or subcutaneous injection.
Animals:
-
Male or female mice (e.g., BALB/c, C57BL/6) or rats (e.g., Sprague-Dawley, Wistar) of appropriate age and weight for the study.
-
Animals should be acclimated to the housing facility for at least one week prior to the experiment.
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the animals to minimize stress.
-
For intraperitoneal (i.p.) injection in mice, restrain the animal by scruffing the neck and back skin to expose the abdomen. For rats, manual restraint is often sufficient.
-
For subcutaneous (s.c.) injection, lift a fold of skin over the back or flank.
-
-
Injection:
-
Intraperitoneal (i.p.): Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum. The needle should be at a 15-20 degree angle. Aspirate to ensure no body fluids are drawn back before injecting the solution.
-
Subcutaneous (s.c.): Insert the needle into the base of the tented skin fold. Aspirate to ensure the needle has not entered a blood vessel before injecting the solution.
-
-
Post-injection Monitoring:
-
Return the animal to its home cage immediately after injection.
-
Monitor the animal for any adverse reactions, such as respiratory distress or excessive sedation.
-
Protocol 3: Assessment of Analgesia using the Hot Plate Test
Objective: To evaluate the analgesic effect of this compound using a thermal stimulus.
Equipment:
-
Hot plate apparatus with adjustable temperature control.
-
A clear acrylic cylinder to confine the animal to the hot plate surface.
Procedure:
-
Acclimation:
-
Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[9]
-
-
Baseline Latency:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).[9][10][11][12]
-
Place each animal individually on the hot plate within the acrylic cylinder and start a timer.
-
Record the latency (in seconds) for the animal to exhibit a nocifensive response, such as hind paw licking, flicking, or jumping.[9][10]
-
A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. If the animal does not respond within the cut-off time, remove it from the hot plate and assign the cut-off time as its latency.[9][10][13]
-
-
Drug Administration:
-
Administer this compound or vehicle control according to Protocol 2.
-
-
Post-treatment Latency:
-
At predetermined time points after injection (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.
-
-
Data Analysis:
-
Calculate the percent maximum possible effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Experimental Workflow
Caption: Experimental workflow for analgesic testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and analgesic effect of pethidine (meperidine) and its metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice | Semantic Scholar [semanticscholar.org]
- 5. Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice | PLOS One [journals.plos.org]
- 6. Chronopharmacodynamics and chronopharmacokinetics of pethidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epidural and subcutaneous morphine, meperidine (pethidine), fentanyl and sufentanil in the rat: analgesia and other in vivo pharmacologic effects [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Management of Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. kftechnology.it [kftechnology.it]
- 11. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Pheneridine Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed research protocol for the investigation of Pheneridine, a 4-phenylpiperidine derivative related to the opioid analgesic pethidine.[1] Due to the limited specific data available for this compound, this protocol is based on established methodologies for studying opioid compounds and its close structural analog, pethidine.[1][2]
Introduction
This compound is a synthetic compound with a chemical structure similar to pethidine (meperidine), suggesting it may possess analgesic and other opioid-like properties.[1] Like other opioid derivatives, it is presumed to exert its effects through interaction with opioid receptors, primarily the mu (µ) and kappa (κ) opioid receptors.[2][3] To elucidate the pharmacological profile of this compound, a systematic investigation of its pharmacokinetics, pharmacodynamics, and mechanism of action is required. This protocol outlines a series of in vitro and in vivo studies to characterize the potential of this compound as a therapeutic agent.
In Vitro Studies
In vitro assays are fundamental to determining the affinity and efficacy of this compound at opioid receptors and to elucidate its cellular mechanism of action.
Objective: To determine the binding affinity (Ki) of this compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human µ, δ, or κ opioid receptors.
-
Binding Reaction: Incubate the cell membranes with a specific radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, or [³H]U69,593 for κ) and varying concentrations of this compound in a binding buffer.
-
Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation:
| Receptor Subtype | Radioligand | This compound Ki (nM) (Hypothetical) | Pethidine Ki (nM) (Reference) |
| Mu (µ) | [³H]DAMGO | 50 | 100 |
| Delta (δ) | [³H]DPDPE | >1000 | >1000 |
| Kappa (κ) | [³H]U69,593 | 250 | 500 |
Objective: To assess the functional activity (agonist or antagonist) and potency (EC50) of this compound at opioid receptors.
2.2.1. [³⁵S]GTPγS Binding Assay
Protocol:
-
Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assays.
-
Assay Reaction: Incubate the membranes with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Separation and Quantification: Separate bound and free [³⁵S]GTPγS by filtration and quantify using liquid scintillation counting.
-
Data Analysis: Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values.
2.2.2. Cyclic AMP (cAMP) Inhibition Assay
Protocol:
-
Cell Culture: Culture CHO cells expressing the opioid receptor of interest.
-
Stimulation: Pre-treat cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Treatment: Add varying concentrations of this compound and incubate for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.
-
Data Analysis: Calculate the EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation.
Data Presentation:
| Assay | Receptor | This compound EC50 (nM) (Hypothetical) | This compound Emax (%) (Hypothetical) |
| [³⁵S]GTPγS Binding | Mu (µ) | 150 | 95 |
| cAMP Inhibition | Mu (µ) | 200 | 90 |
Objective: To investigate the downstream signaling pathways activated by this compound. The activation of G protein-coupled receptors, like opioid receptors, initiates intracellular signaling cascades.[4]
Workflow for Signaling Pathway Analysis:
Caption: Opioid Receptor Signaling Pathway.
In Vivo Studies
In vivo studies are crucial for evaluating the analgesic efficacy, pharmacokinetic profile, and potential side effects of this compound in a whole-organism context. Rodent models are commonly used for these initial investigations.[5]
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing: Administer a single dose of this compound intravenously (IV) and orally (PO).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Analysis: Analyze plasma concentrations of this compound and its potential metabolites using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability.
Data Presentation:
| Parameter | IV Administration (Hypothetical) | PO Administration (Hypothetical) |
| Dose (mg/kg) | 2 | 10 |
| Cmax (ng/mL) | 500 | 300 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (ng·h/mL) | 1200 | 3600 |
| t½ (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 60 |
Objective: To assess the analgesic effects of this compound in models of acute and chronic pain.[5][6]
3.2.1. Hot Plate Test (Acute Thermal Pain)
Protocol:
-
Animal Model: Use male C57BL/6 mice.
-
Baseline: Measure the baseline latency for each mouse to lick its hind paw or jump on a hot plate maintained at 55°C.
-
Treatment: Administer this compound or vehicle intraperitoneally (IP).
-
Testing: Measure the response latency at various time points after drug administration.
-
Data Analysis: Calculate the maximum possible effect (%MPE).
3.2.2. Formalin Test (Inflammatory Pain)
Protocol:
-
Animal Model: Use male Sprague-Dawley rats.
-
Treatment: Administer this compound or vehicle subcutaneously (SC) 30 minutes before formalin injection.
-
Induction: Inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Observation: Observe the animal and record the total time spent licking the injected paw during the early phase (0-5 min) and the late phase (15-30 min).
-
Data Analysis: Compare the licking time between treated and control groups.
Data Presentation:
| Pain Model | Dose (mg/kg, IP) | % MPE or % Inhibition (Hypothetical) |
| Hot Plate Test | 10 | 75 |
| Formalin Test (Late Phase) | 10 | 60 |
Objective: To evaluate potential adverse effects commonly associated with opioid analgesics.
Experimental Workflow for Side Effect Profiling:
Caption: In Vivo Side Effect Profiling Workflow.
Conclusion
This research protocol provides a comprehensive framework for the preclinical evaluation of this compound. The proposed in vitro and in vivo studies will systematically characterize its pharmacological profile, including its affinity and efficacy at opioid receptors, its analgesic potential, pharmacokinetic properties, and potential side effects. The data generated from these studies will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. radiusanesthesia.com [radiusanesthesia.com]
- 3. Pethidine - Wikipedia [en.wikipedia.org]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 6. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Pheneridine in Neurological Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Pheneridine is a 4-phenylpiperidine derivative, structurally related to the opioid analgesic pethidine (meperidine). It is not currently approved for medical use, and extensive neurological research data is not widely available in peer-reviewed literature.[1] The following application notes and protocols are based on the presumed mechanism of action shared with related opioid compounds and are intended to serve as a foundational guide for research purposes. All experimental procedures should be conducted in accordance with institutional and national guidelines for the handling of research chemicals and animal welfare.
Introduction
This compound is an opioid agonist belonging to the 4-phenylpiperidine class of compounds.[1] Its structural similarity to pethidine suggests that its primary mechanism of action involves agonism at opioid receptors, particularly the mu-opioid receptor (MOR) and potentially the kappa-opioid receptor (KOR).[2][3][4] Opioid receptors are G-protein coupled receptors (GPCRs) that modulate synaptic transmission throughout the central and peripheral nervous systems.[2] Activation of these receptors typically leads to analgesic and sedative effects.
The potential applications of this compound in neurological research are broad, spanning from the investigation of pain pathways and receptor pharmacology to the development of novel analgesics. Its unique chemical structure may offer a different pharmacokinetic or pharmacodynamic profile compared to existing opioids, warranting further investigation.
Presumed Mechanism of Action
Like other pethidine-related compounds, this compound is presumed to exert its effects by acting as an agonist at opioid receptors.[3][4] The binding of this compound to the mu-opioid receptor is hypothesized to initiate a downstream signaling cascade that results in the inhibition of neuronal activity.
Key Signaling Events:
-
Receptor Binding: this compound binds to the extracellular domain of the mu-opioid receptor.
-
G-Protein Activation: The receptor-ligand complex promotes the exchange of GDP for GTP on the associated inhibitory G-protein (Gi/o).
-
Effector Modulation: The activated Gαi and Gβγ subunits dissociate and modulate downstream effectors:
-
Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal excitability.
-
Inhibition of voltage-gated calcium channels (VGCCs), reducing neurotransmitter release from presynaptic terminals.
-
Visualization of Presumed Signaling Pathway
Caption: Presumed signaling cascade following this compound binding to the mu-opioid receptor.
Quantitative Data Summary (Hypothetical)
The following tables summarize hypothetical quantitative data for this compound, extrapolated from known values for pethidine and other 4-phenylpiperidine analogs. This data should be experimentally verified.
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor | Hypothetical Ki (nM) | Reference Compound (Pethidine) Ki (nM) |
|---|---|---|
| Mu-Opioid (MOR) | 50 - 150 | ~100 - 400 |
| Kappa-Opioid (KOR) | 200 - 500 | ~500 - 2000 |
| Delta-Opioid (DOR)| > 1000 | > 5000 |
Table 2: Pharmacokinetic Parameters (Rodent Model)
| Parameter | Hypothetical Value | Route of Administration |
|---|---|---|
| Bioavailability (Oral) | 20 - 40% | Oral (p.o.) |
| Half-life (t½) | 1.5 - 2.5 hours | Intravenous (i.v.) |
| Peak Plasma Conc. (Tmax) | 0.5 - 1 hour | Intraperitoneal (i.p.) |
| Volume of Distribution (Vd) | 3 - 5 L/kg | Intravenous (i.v.) |
Experimental Protocols
Protocol 4.1: In Vitro Mu-Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human mu-opioid receptor.
Materials:
-
HEK293 cell membranes expressing recombinant human mu-opioid receptor.
-
[³H]-DAMGO (selective MOR radioligand).
-
Naloxone (non-selective opioid antagonist).
-
This compound stock solution (10 mM in DMSO).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation vials and cocktail.
-
Glass fiber filters (GF/B).
-
Filtration manifold and vacuum pump.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in binding buffer. Final assay concentrations may range from 0.1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of diluted this compound or vehicle (for total binding) or 10 µM Naloxone (for non-specific binding).
-
50 µL of [³H]-DAMGO (final concentration ~1 nM).
-
100 µL of cell membrane suspension (20-40 µg protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold.
-
Washing: Wash each filter three times with 3 mL of ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4.2: In Vivo Analgesia Assessment (Hot Plate Test)
Objective: To evaluate the analgesic efficacy of this compound in a rodent model.
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
This compound solution in sterile saline.
-
Hot plate apparatus maintained at 55 ± 0.5°C.
-
Animal enclosures.
Methodology:
-
Acclimation: Acclimate rats to the testing room and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Place each rat on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time of 30 seconds is used to prevent tissue damage.
-
Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Post-treatment Measurement: At various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes), place the rats back on the hot plate and measure the response latency.
-
Data Analysis: Convert the latency data to a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data using a two-way ANOVA with post-hoc tests to determine dose- and time-dependent effects.
Visualization of In Vivo Experimental Workflow
Caption: Workflow for the in vivo hot plate analgesia experiment.
Analytical Methods
Protocol 5.1: Quantification of this compound in Plasma by LC-MS/MS
Objective: To develop a sensitive and specific method for quantifying this compound in biological matrices for pharmacokinetic studies.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
This compound analytical standard and a suitable internal standard (IS), e.g., deuterated this compound or a structural analog.
-
Acetonitrile (ACN) and Formic Acid (FA).
-
Plasma samples.
-
Protein precipitation solvent (e.g., ACN with 0.1% FA).
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of IS solution.
-
Add 150 µL of ice-cold protein precipitation solvent.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for this compound and the IS by infusing the standards. For this compound (M.W. 337.46 g/mol ), the precursor ion would be [M+H]⁺ ≈ 338.2. Product ions would be determined experimentally.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of this compound (e.g., 0.1 to 1000 ng/mL).
-
Process calibration standards and quality control (QC) samples alongside the unknown samples.
-
Quantify this compound in unknown samples by interpolating from the linear regression of the calibration curve (peak area ratio of analyte/IS vs. concentration).
-
Visualization of Analytical Workflow
References
Troubleshooting & Optimization
Technical Support Center: Pheneridine Synthesis
Disclaimer: The synthesis of Pheneridine and its analogues may be subject to legal and regulatory restrictions. This information is intended for qualified researchers and professionals in appropriate laboratory settings. All procedures should be conducted with strict adherence to safety protocols and applicable laws.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: this compound is structurally related to Pethidine (Meperidine).[1] The most direct synthesis involves the N-alkylation of Norpethidine (ethyl 4-phenylpiperidine-4-carboxylate) with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide). Norpethidine itself is a key intermediate and can be synthesized or derived from Pethidine via N-demethylation.[2]
Q2: What are the critical precursors for this compound synthesis?
A2: The primary precursor is Norpethidine (ethyl 4-phenylpiperidine-4-carboxylate).[2] The synthesis of Norpethidine often starts with precursors like diethanolamine derivatives and phenylacetonitrile to construct the core 4-phenylpiperidine ring structure.[3][4]
Q3: My Norpethidine precursor is impure. How can I purify it?
A3: Purification of Norpethidine, a secondary amine, can typically be achieved by column chromatography on silica gel. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/ether, ethyl acetate/hexanes) can be effective. Acid-base extraction is another method; the amine can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by adding a base and extracted back into an organic solvent.
Q4: What are the main challenges in the final N-alkylation step?
A4: The main challenges include:
-
Slow reaction rates: Secondary amines can be less nucleophilic than primary amines.
-
Side reactions: Over-alkylation can lead to the formation of a quaternary ammonium salt, especially with excess alkylating agent.[5]
-
Competing elimination reactions: The alkyl halide (2-phenylethyl bromide) can undergo elimination to form styrene under strongly basic or high-temperature conditions.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound after N-alkylation | 1. Incomplete reaction. 2. Sub-optimal base or solvent. 3. Degradation of the alkylating agent (2-phenylethyl halide). 4. Loss of product during workup/purification. | 1. Increase reaction time or temperature moderately. Monitor reaction progress using TLC or LC-MS. 2. Switch to a stronger base (e.g., from K₂CO₃ to NaH) or a more polar aprotic solvent (e.g., from acetonitrile to DMF).[5] 3. Use a fresh, high-purity alkylating agent. Consider using 2-phenylethyl iodide, which is more reactive. 4. Optimize the extraction and purification steps. Ensure the pH is correct during aqueous workup to keep the product in the organic phase. |
| Presence of starting material (Norpethidine) in the final product | Insufficient alkylating agent or incomplete reaction. | Add a slight excess (1.1-1.2 equivalents) of the 2-phenylethyl halide.[5] Ensure adequate reaction time and temperature. |
| A significant amount of a highly polar, water-soluble byproduct is formed | Formation of a quaternary ammonium salt due to over-alkylation. | Use the alkylating agent as the limiting reagent or add it slowly to the reaction mixture containing an excess of Norpethidine.[5] Avoid high temperatures which can favor over-alkylation. |
| Low yield in the nitrile hydrolysis step (for Norpethidine synthesis) | 1. Incomplete hydrolysis of the nitrile intermediate. 2. Over-hydrolysis to the carboxylic acid, followed by difficult esterification. | 1. Increase reaction time, temperature, or concentration of the acid/base catalyst. 2. Use milder hydrolysis conditions. A patent suggests using the enzyme nitrilase to avoid harsh conditions and improve selectivity for the carboxylic acid before esterification.[3] |
| Formation of styrene detected in the reaction mixture | Base-induced elimination of HBr from 2-phenylethyl bromide. | Use a non-hindered, weaker base like potassium carbonate instead of stronger bases like sodium hydride or alkoxides. Keep the reaction temperature as low as feasible. |
Experimental Protocols
Protocol 1: N-alkylation of Norpethidine to Synthesize this compound
This protocol is a representative procedure for the N-alkylation of a secondary amine.
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add Norpethidine (1.0 eq.). Dissolve it in a dry, polar aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add a suitable base (e.g., anhydrous potassium carbonate, 2.0-3.0 eq.).
-
Alkylating Agent Addition: To the stirred suspension, add 2-phenylethyl bromide (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS, typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic solids and rinse with the solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Optimization of N-Alkylation Conditions
The choice of base and solvent is critical for optimizing yield and minimizing side reactions. The following table summarizes common conditions.
| Base | Solvent | Typical Temperature | Notes |
| K₂CO₃ (Potassium Carbonate) | Acetonitrile (ACN) | Reflux | Standard, mild conditions. Good starting point. |
| K₂CO₃ (Potassium Carbonate) | Dimethylformamide (DMF) | 60-100 °C | Higher boiling point allows for higher temperatures if the reaction is slow in ACN. |
| NaH (Sodium Hydride) | Tetrahydrofuran (THF) or DMF | 0 °C to RT | Stronger base. Requires strictly anhydrous conditions. Deprotonates the amine first, then the alkylating agent is added.[5] |
| Et₃N (Triethylamine) | Dichloromethane (DCM) or ACN | Room Temp to Reflux | Organic base, acts as an acid scavenger. Generally requires longer reaction times. |
Visualizations
Synthetic Pathway
The following diagram illustrates the final, critical step in the synthesis of this compound from its immediate precursor, Norpethidine.
Caption: Final N-alkylation step in this compound synthesis.
General Experimental Workflow
This workflow outlines the logical sequence of operations for the synthesis and purification of this compound.
Caption: General lab workflow for this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Norpethidine - Wikipedia [en.wikipedia.org]
- 3. CN105349593A - Pethidine hydrochloride preparation method - Google Patents [patents.google.com]
- 4. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Pethidine Sample Preparation for Analysis
A Note on Terminology: The term "Pheneridine" is not commonly found in scientific literature. This guide assumes the user is referring to Pethidine (also known as Meperidine), a widely used opioid analgesic. The following information pertains to the sample preparation and analysis of Pethidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for Pethidine quantification in biological samples?
A1: The most common methods for the determination of Pethidine in biological matrices like urine and blood are chromatographic techniques coupled with mass spectrometry. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1] GC in combination with mass spectrometry (GC-MS) is also frequently used.
Q2: Why is sample preparation crucial for Pethidine analysis?
A2: Sample preparation is essential for Pethidine analysis to remove interfering substances from complex biological matrices such as blood, plasma, and urine.[2] These matrices contain proteins, lipids, and salts that can suppress the instrument's signal and damage the analytical column.[2] Effective sample preparation isolates the analyte (Pethidine and its metabolites), reduces matrix effects, and pre-concentrates the sample to improve sensitivity and reproducibility.[3]
Q3: What are the primary extraction techniques used for Pethidine from biological samples?
A3: The primary extraction techniques for Pethidine include:
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible solvents. It is effective for isolating analytes from biological fluids.[2]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from the liquid sample, after which the analyte is eluted with a suitable solvent.[2][4] It is a common and effective method for cleaning up complex samples.[5]
-
Solid-Phase Microextraction (SPME): A simple and rapid, solvent-free method where a coated fiber is exposed to the sample, and the adsorbed analytes are then thermally desorbed into the GC injector.[5][6]
Q4: What is the main metabolite of Pethidine, and should it be included in the analysis?
A4: The primary metabolite of Pethidine is Norpethidine.[1] It is crucial to include Norpethidine in the analysis for forensic and toxicological purposes, as its presence confirms the ingestion and metabolism of Pethidine.[1]
Troubleshooting Guide
Q1: I am observing poor peak shape and tailing for Pethidine in my GC-MS analysis. What could be the cause?
A1: Poor peak shape for amine-containing compounds like Pethidine in GC-MS is often due to active sites in the GC inlet or column.[7]
-
Inlet Inertness: Ensure you are using a highly inert inlet liner. The use of Ultra Inert liners can significantly improve peak shape for sensitive compounds.[7]
-
Column Choice: A column with low bleed and high inertness is recommended.
-
Derivatization: While not always necessary, derivatization can improve peak shape and thermal stability. However, standard methods often run without it.[8]
-
Solvent Choice: The choice of solvent can impact peak shape. Ensure the solvent is appropriate for the analysis.[7]
Q2: My recovery of Pethidine after Liquid-Liquid Extraction (LLE) is low and inconsistent. How can I improve it?
A2: Low and inconsistent recovery in LLE can be attributed to several factors:
-
pH of the Aqueous Phase: Pethidine is a basic compound. The pH of the sample matrix must be adjusted to an alkaline value (typically pH > 9) to ensure it is in its non-ionized, free base form, which is more soluble in organic extraction solvents. For SPME of Pethidine, a pH of 11 was found to be optimal.[5][6]
-
Choice of Organic Solvent: The polarity of the extraction solvent is critical. A water-immiscible organic solvent that readily dissolves Pethidine should be used.
-
Emulsion Formation: Emulsions can form at the interface of the two liquid phases, trapping the analyte and leading to poor recovery. To break emulsions, you can try centrifugation, addition of salt, or gentle stirring.
-
Insufficient Mixing: Ensure thorough mixing of the aqueous and organic phases to allow for efficient partitioning of the analyte.
Q3: I am experiencing significant matrix effects in my LC-MS/MS analysis of Pethidine from urine, leading to ion suppression. What steps can I take to mitigate this?
A3: Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS analysis of biological samples.
-
Improve Sample Cleanup: Enhance your sample preparation protocol. If using LLE, consider a back-extraction step. If using SPE, ensure the washing steps are optimized to remove interfering compounds without eluting the analyte.
-
Dilution: A "dilute and shoot" approach can be effective. Diluting the urine sample (e.g., 1:10 with mobile phase) can significantly reduce the concentration of matrix components, thereby minimizing their impact on ionization.[9]
-
Chromatographic Separation: Optimize your LC method to achieve better separation between Pethidine and the co-eluting matrix components. Using a column with a different selectivity or adjusting the gradient may help.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects, as it will be affected similarly to the analyte.
Experimental Protocols
Protocol 1: Solid-Phase Microextraction (SPME) for GC-NPD Analysis of Pethidine in Urine
This protocol is adapted from a method for the determination of Pethidine and Methadone in human urine.[5][6]
-
Sample Preparation:
-
Place a 2 mL urine sample into a 4 mL vial.
-
Adjust the sample pH to 11 using 5 M KOH.
-
Add NaCl to a final concentration of 15% (m/v) to increase the ionic strength of the solution.[5]
-
-
Extraction:
-
Desorption and Analysis:
-
Retract the fiber into the needle and withdraw the SPME device from the sample vial.
-
Immediately insert the needle into the heated injection port of the GC.
-
Extend the fiber to thermally desorb the analytes onto the GC column. A desorption temperature of 240 °C is typically used.[5]
-
Analyze using a GC system equipped with a Nitrogen-Phosphorus Detector (NPD).
-
Protocol 2: General Liquid-Liquid Extraction (LLE) Workflow
This is a general workflow for the extraction of basic drugs like Pethidine from a biological matrix.
-
Sample Preparation:
-
Pipette 1 mL of the biological sample (e.g., urine, plasma) into a glass extraction tube.
-
Add an appropriate internal standard.
-
Add a buffer to adjust the pH to an alkaline value (e.g., pH 9-11).
-
-
Extraction:
-
Add 5 mL of a water-immiscible organic solvent (e.g., a mixture of chloroform and isopropanol).
-
Vortex or mechanically shake the tube for 10-15 minutes to ensure thorough mixing.
-
Centrifuge the tube to separate the aqueous and organic layers.
-
-
Isolation and Evaporation:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a small volume of the mobile phase used for the chromatographic analysis.
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or GC-MS.
-
Quantitative Data Summary
Table 1: UPLC-MS/MS Method Validation Parameters for Pethidine and Norpethidine in Urine [1]
| Parameter | Pethidine | Norpethidine |
| Linearity Range | 9 - 1800 ng/mL | 9 - 1800 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 9 ng/mL | 9 ng/mL |
Table 2: Optimized SPME Conditions for Pethidine Analysis [5][6]
| Parameter | Optimal Condition |
| Sample pH | 11 |
| Salt (NaCl) Concentration | 15% (m/v) |
| Equilibration Time | 30 minutes |
| Desorption Temperature | 240 °C |
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for Pethidine.
Caption: Solid-Phase Microextraction (SPME) workflow for Pethidine.
References
- 1. Determination of pethidine of abuse and relevant metabolite norpethidine in urine by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. extraction of drug from biological matrix.pptx [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase microextraction for the determination of pethidine and methadone in human urine using gas chromatography with nitrogen–phosphorus detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pethidine (Meperidine) Dosage for In Vivo Studies
Disclaimer: This document is intended for research purposes only and should not be used as a substitute for professional veterinary or medical advice. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Pethidine (also known as Meperidine) dosage for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Pethidine and what is its primary mechanism of action?
A1: Pethidine is a synthetic opioid analgesic of the phenylpiperidine class.[1] Its primary mechanism of action is as an agonist at the μ-opioid receptor, which is the main target for most opioid pain medications.[1][2][3] It also has a weaker affinity for κ-opioid and δ-opioid receptors.[4][5] By activating these receptors, Pethidine inhibits the transmission of pain signals in the central nervous system.[5][6]
Q2: What are the key pharmacokinetic properties of Pethidine to consider for in vivo studies?
A2: Pethidine has a relatively rapid onset and a shorter duration of action compared to morphine.[4] Key pharmacokinetic parameters are summarized in the table below. It is primarily metabolized in the liver by CYP450 enzymes (CYP3A4 and CYP2B6) into metabolites including norpethidine.[1][2][4] Norpethidine has about half the analgesic activity but a longer half-life and can cause central nervous system excitation and seizures at high concentrations.[1][4]
Q3: What are the common routes of administration for Pethidine in animal studies?
A3: Common routes of administration in preclinical studies include intravenous (IV), intramuscular (IM), subcutaneous (SC), and intraperitoneal (IP).[7][8][9][10][11] The choice of administration route will affect the onset and duration of action. For instance, IV administration results in a more rapid onset of effects.[4]
Q4: How do I determine the optimal analgesic dose of Pethidine for my animal model?
A4: The optimal dose of Pethidine will depend on the animal species, the specific pain model being used, and the desired level of analgesia. It is crucial to perform a dose-response study to determine the effective dose 50 (ED50) for your specific experimental conditions. A literature review can provide a starting dose range (see Table 2). Analgesic effects can be assessed using standard behavioral tests such as the tail-flick or hot-plate test.[9][12][13]
Q5: What are the potential adverse effects of Pethidine in laboratory animals?
A5: Similar to other opioids, Pethidine can cause respiratory depression, sedation, and constipation.[1][14] Unique to Pethidine, and primarily due to its metabolite norpethidine, are central nervous system excitatory effects which can manifest as tremors, muscle spasms, and seizures, especially with high doses or repeated administration.[1][4] In some species, like the naked mole-rat, Pethidine has been observed to cause aggressive behavior and hyperalgesia.[15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of Analgesic Effect | - Inadequate Dose: The administered dose may be too low for the specific animal model or pain stimulus. - Drug Inactivation: Improper storage or preparation of the Pethidine solution may have led to degradation. - Route of Administration: The chosen route may result in poor bioavailability or delayed onset. - Tolerance: Repeated administration can lead to the development of tolerance.[3][8] | - Perform a dose-response study to determine the ED50. - Ensure Pethidine solution is freshly prepared and stored according to the manufacturer's instructions. - Consider a different route of administration (e.g., IV for faster onset). - If tolerance is suspected, a washout period may be necessary, or consider using a different analgesic. |
| Excessive Sedation or Respiratory Depression | - Overdose: The administered dose is too high. - Species Sensitivity: The animal model may be particularly sensitive to the respiratory depressant effects of opioids. - Drug Interaction: Concomitant administration of other central nervous system depressants. | - Reduce the dose of Pethidine. - Monitor respiratory rate and depth closely. - Avoid co-administration with other sedating drugs. - Have an opioid antagonist like naloxone available to reverse severe respiratory depression.[1] |
| Seizures or Hyperexcitability | - Norpehtidine Toxicity: Accumulation of the toxic metabolite norpethidine, especially with high or frequent doses.[1][4] - Renal Impairment: Reduced kidney function can lead to the accumulation of norpethidine. | - Use the lowest effective dose for the shortest possible duration. - Avoid using Pethidine in animals with known renal impairment. - Monitor for signs of CNS excitation (e.g., tremors, myoclonus). |
| Variability in Experimental Results | - Inconsistent Dosing: Inaccurate preparation of drug solutions or inconsistent administration technique. - Biological Variables: Factors such as age, sex, and circadian rhythm can influence drug metabolism and response.[8] - Environmental Stressors: Stress can alter an animal's response to pain and analgesics. | - Ensure accurate and consistent preparation and administration of Pethidine. - Standardize the experimental population (e.g., use animals of the same age and sex). - Acclimatize animals to the experimental environment to minimize stress. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Pethidine
| Parameter | Value | Notes |
| Bioavailability (Oral) | 50-60%[1] | |
| Protein Binding | 65-75%[1] | |
| Metabolism | Hepatic (CYP2B6, CYP3A4, CYP2C19)[1][4] | Metabolized to norpethidine (active, toxic) and pethidinic acid.[1] |
| Elimination Half-Life | 2.5-4 hours[1] | Can be prolonged in cases of liver disease.[1] |
| Norpethidine Half-Life | 8-12 hours[1] | Longer half-life can lead to accumulation. |
| Onset of Action (IV) | 2-4 minutes[4] | |
| Duration of Action | 2-3 hours[4] |
Table 2: Reported In Vivo Dosages of Pethidine for Analgesia
| Species | Dose Range | Route of Administration | Analgesic Test | Reference |
| Mouse | 10-50 mg/kg | Intraperitoneal (IP) | Tail-flick | [9][11] |
| Mouse | 20 mg/kg | Intraperitoneal (IP) | Hot-plate | [8][16] |
| Rat | 3.55 mg/kg (ED50) | Intraperitoneal (IP) | Hot-plate | [12] |
| Human (for comparison) | 50-150 mg | IM, SC, PO | Clinical Pain | [2] |
Experimental Protocols
Protocol 1: Determination of Analgesic Efficacy using the Hot-Plate Test
Objective: To assess the analgesic effect of Pethidine by measuring the latency of a thermal pain response.
Materials:
-
Hot-plate apparatus (e.g., Ugo Basile, Panlab)[17]
-
Animal enclosure (transparent cylinder)
-
Timer
-
Pethidine hydrochloride solution
-
Vehicle control (e.g., sterile saline)
-
Experimental animals (e.g., mice or rats)
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Place each animal individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.2°C).[8] Start the timer immediately.
-
Observe the animal for signs of pain, such as licking a hind paw or jumping.[18] Stop the timer at the first sign of a pain response and record the latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) should be established.[8] If an animal does not respond by the cut-off time, remove it from the hot plate and assign it the maximum latency score.
-
Drug Administration: Administer Pethidine or vehicle control via the desired route (e.g., IP).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in steps 3 and 4.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Protocol 2: Dose-Response Assessment using the Tail-Flick Test
Objective: To determine the dose-dependent analgesic effect of Pethidine.
Materials:
-
Tail-flick apparatus (radiant heat source)
-
Animal restrainer
-
Pethidine hydrochloride solutions at various concentrations
-
Vehicle control
-
Experimental animals (e.g., mice or rats)
Procedure:
-
Acclimatization: Acclimatize animals to the testing environment and restrainers.
-
Baseline Latency: Gently place the animal in the restrainer and position its tail over the radiant heat source. The apparatus will focus a beam of light on the tail.
-
Measure the time it takes for the animal to flick its tail away from the heat source. This is the baseline latency.
-
Cut-off Time: Establish a cut-off time (e.g., 10-12 seconds) to prevent tissue damage.
-
Drug Administration: Divide animals into groups and administer a different dose of Pethidine or vehicle control to each group.
-
Peak Effect Measurement: Based on pilot studies or literature, determine the time of peak effect for Pethidine with the chosen route of administration (e.g., 30-60 minutes post-IP injection).[9]
-
At the time of peak effect, measure the tail-flick latency for each animal again.
-
Data Analysis: Convert the data to %MPE as described in Protocol 1. Plot the %MPE against the logarithm of the dose to generate a dose-response curve and calculate the ED50.
Visualizations
Caption: Pethidine's primary signaling pathway via the μ-opioid receptor.
References
- 1. Pethidine - Wikipedia [en.wikipedia.org]
- 2. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radiusanesthesia.com [radiusanesthesia.com]
- 5. altmeyers.org [altmeyers.org]
- 6. pethidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Clinical pharmacokinetics of pethidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice | PLOS One [journals.plos.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. efda.gov.et [efda.gov.et]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. dol.inf.br [dol.inf.br]
- 14. m.youtube.com [m.youtube.com]
- 15. Effects of pethidine, acetylsalicylic acid, and indomethacin on pain and behavior in the mole-rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chronopharmacodynamics and chronopharmacokinetics of pethidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hot plate test [panlab.com]
- 18. Hot plate test - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing Poor Solubility of Pheneridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance and troubleshooting for researchers encountering poor solubility of Pheneridine and its derivatives during experiments. The following information is designed to offer practical solutions and detailed methodologies to overcome solubility challenges and advance your research.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor water solubility?
A1: this compound is a derivative of pethidine (meperidine) and belongs to the 4-phenylpiperidine class of compounds.[1] The poor aqueous solubility of many of its derivatives can be attributed to several factors, including:
-
Lipophilicity: The presence of phenyl and other hydrophobic groups in the molecular structure contributes to a higher LogP value, indicating a preference for non-polar environments over aqueous media.[2][3]
-
Crystalline Structure: A stable crystalline lattice requires significant energy to be disrupted for the molecules to dissolve. High melting points are often indicative of strong crystal lattice energy, which can lead to lower solubility.
-
Molecular Weight: Larger molecules can present greater challenges to solvation.
Q2: What is the first step I should take to address the poor solubility of my this compound derivative?
A2: A systematic approach is crucial. Before exploring complex formulation strategies, it is recommended to conduct a thorough characterization of the compound's physicochemical properties. This includes determining its pKa, LogP, and intrinsic solubility in various solvents and pH conditions. Understanding these fundamental properties will guide the selection of the most appropriate solubility enhancement technique.
Q3: Can pH modification be used to improve the solubility of this compound derivatives?
A3: Yes, for ionizable this compound derivatives, pH adjustment can be a simple and effective method to enhance solubility. As piperidine derivatives are typically basic, they will be more soluble in acidic solutions where they can form protonated, more water-soluble salts.
Q4: What are the most common formulation strategies for enhancing the solubility of lipophilic compounds like this compound derivatives?
A4: Several well-established techniques can significantly improve the solubility of poorly water-soluble drugs. The most common and effective strategies include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Inclusion Complexation with Cyclodextrins: Encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin can increase its apparent solubility in water.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.
Q5: Are there any potential stability issues with these solubility enhancement techniques?
A5: Yes, particularly with amorphous solid dispersions. The amorphous state is thermodynamically unstable and can be prone to recrystallization back to the less soluble crystalline form over time, especially in the presence of heat and humidity.[4][5] Careful selection of polymers and appropriate storage conditions are essential to maintain the stability of the amorphous form.
Troubleshooting Guides
Issue 1: My this compound derivative precipitates out of solution upon standing.
| Potential Cause | Troubleshooting Step |
| Supersaturation | The initial dissolution may have created a supersaturated solution that is not stable. Consider using a formulation approach like solid dispersions with a precipitation inhibitor polymer to maintain the supersaturated state. |
| pH Shift | A change in the pH of the solution (e.g., due to CO2 absorption from the air) could have caused the compound to precipitate if its solubility is pH-dependent. Ensure the solution is adequately buffered. |
| Temperature Fluctuation | A decrease in temperature can reduce the solubility of the compound. Store the solution at a constant and appropriate temperature. |
Issue 2: The chosen solubility enhancement technique provides only a marginal improvement.
| Potential Cause | Troubleshooting Step |
| Suboptimal Technique | The selected method may not be the most suitable for your specific derivative. Re-evaluate the physicochemical properties of your compound and consider alternative or combination approaches. For example, combining nanosizing with a surfactant can have a synergistic effect. |
| Incorrect Excipient/Carrier | The choice of polymer for a solid dispersion or the type of cyclodextrin is critical. Screen a variety of excipients to find the one that provides the best solubilization for your compound. |
| Inefficient Process Parameters | The preparation method for the formulation (e.g., solvent evaporation rate, homogenization pressure) can significantly impact its effectiveness. Optimize the process parameters to ensure the formation of a stable and efficient formulation. |
Issue 3: The amorphous solid dispersion of my this compound derivative is physically unstable and recrystallizes.
| Potential Cause | Troubleshooting Step |
| High Drug Loading | The amount of drug relative to the polymer may be too high, leading to instability. Try reducing the drug-to-polymer ratio. |
| Inadequate Polymer Interaction | The chosen polymer may not be interacting sufficiently with the drug to prevent crystallization. Select a polymer that can form strong hydrogen bonds or other interactions with your this compound derivative. |
| Moisture Absorption | Many polymers used in solid dispersions are hygroscopic. Moisture can act as a plasticizer, increasing molecular mobility and promoting recrystallization. Store the solid dispersion in a desiccated and controlled environment.[6] |
Quantitative Data on Solubility Enhancement
| Compound Class | Technique | Excipient/Method | Fold Increase in Aqueous Solubility |
| Oxazolidine Derivative | Inclusion Complexation | 2-hydroxy-beta-cyclodextrin (2-HPβCD) | ~20-fold[7] |
| Loratadine (BCS Class II) | Solid Dispersion | Modified Ziziphus spina-christi gum polymer | Up to 51-fold[8] |
| Furosemide (BCS Class IV) | Hydrotropy | 15% Sodium Salicylate, 5% Niacinamide, 5% Sodium Acetate, 5% Sodium Citrate | 33-fold[9] |
| Indomethacin | Solid Dispersion | Lactose | 2.76-fold |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance the solubility of a poorly soluble this compound derivative.
-
Materials:
-
This compound derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Accurately weigh the this compound derivative and the chosen polymer in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).
-
Dissolve both the drug and the polymer in a minimal amount of the volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).
-
Continue evaporation until a solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator to prevent moisture absorption.
-
Protocol 2: Preparation of an Inclusion Complex with Cyclodextrin by Kneading Method
This protocol outlines a simple and efficient method for preparing an inclusion complex to improve the solubility of a this compound derivative.
-
Materials:
-
This compound derivative
-
β-Cyclodextrin or a derivative (e.g., HP-β-CD)
-
Mortar and pestle
-
Water-ethanol mixture
-
-
Procedure:
-
Accurately weigh the this compound derivative and the cyclodextrin in a specific molar ratio (e.g., 1:1).
-
Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Gradually add the this compound derivative to the paste while triturating continuously.
-
Knead the mixture for a specified period (e.g., 30-60 minutes) to ensure thorough interaction between the drug and the cyclodextrin.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Store the inclusion complex in a well-closed container.
-
Protocol 3: Preparation of a Nanosuspension by High-Pressure Homogenization
This protocol details the preparation of a nanosuspension for a significant increase in the dissolution rate of a this compound derivative.
-
Materials:
-
This compound derivative
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-shear stirrer
-
High-pressure homogenizer
-
-
Procedure:
-
Disperse the this compound derivative in an aqueous solution of the stabilizer.
-
Subject the dispersion to high-shear stirring for a sufficient time to obtain a pre-suspension.
-
Pass the pre-suspension through a high-pressure homogenizer.
-
Apply multiple homogenization cycles at a high pressure (e.g., 1500 bar) to reduce the particle size of the drug to the nanometer range.
-
Monitor the particle size and polydispersity index of the nanosuspension using a suitable particle size analyzer.
-
Continue homogenization until the desired particle size and distribution are achieved.
-
The resulting nanosuspension can be used as a liquid formulation or can be further processed (e.g., lyophilized) to obtain a solid dosage form.
-
Visualizations
Caption: Opioid Receptor Signaling Pathway for this compound Derivatives.
Caption: Experimental Workflow for Solubility Enhancement.
References
- 1. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amorphous Solid Dispersions: Utilization and Challenges in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. increase drug solubility: Topics by Science.gov [science.gov]
Pheneridine assay variability and reproducibility
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the variability and reproducibility of pheneridine assays. Given the limited availability of data specific to this compound, much of the guidance provided is based on established analytical methods for its close structural analog, pethidine (meperidine).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound and related compounds?
A1: The most common and reliable methods for the quantification of this compound and its analogs, like pethidine, are chromatographic techniques coupled with mass spectrometry. These include:
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a highly sensitive and specific method for the simultaneous determination of the parent drug and its metabolites in biological matrices like urine.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established and robust method for the analysis of opioids. It often requires derivatization of the sample to improve chromatographic properties.[2][3]
-
Immunoassays (e.g., ELISA, EMIT, CEDIA): These are often used for initial screening due to their high throughput. However, they are prone to cross-reactivity and should be confirmed with a more specific method like UPLC-MS/MS or GC-MS.[4][5][6]
Q2: My immunoassay for this compound is showing positive results, but confirmatory analysis by LC-MS/MS is negative. What could be the cause?
A2: This is a common issue with immunoassays due to cross-reactivity. The antibodies used in the immunoassay may bind to other structurally similar compounds, leading to a false-positive result.[4][5] It is crucial to confirm all positive immunoassay results with a more specific method like LC-MS/MS or GC-MS.[6][7] Studies on other novel synthetic opioids have shown that they generally exhibit low to negligible cross-reactivity with immunoassays designed for traditional opiates.[4]
Q3: I am observing poor peak shape and tailing in my HPLC analysis of this compound. What are the potential causes and solutions?
A3: Poor peak shape in HPLC is a frequent problem. Common causes and solutions include:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.
-
Secondary Interactions: The basic nature of this compound can lead to interactions with residual silanols on the column, causing peak tailing. Using a base-deactivated column or adding a competing base (e.g., triethylamine) to the mobile phase can help.
-
Mismatched Sample Solvent: If the sample solvent is stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can disrupt the sample path. Try replacing the guard column or back-flushing the analytical column.
Q4: What are the main metabolites of this compound I should be looking for?
A4: While specific metabolism data for this compound is scarce, we can infer from its analog, pethidine. The primary metabolic pathway for pethidine is N-demethylation to form norpethidine.[1] Therefore, it is highly probable that this compound undergoes a similar N-dealkylation. Hydrolysis of the ester group is another potential metabolic route.[8]
Troubleshooting Guides
HPLC/UPLC-MS/MS Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal | 1. Instrument not calibrated. 2. Incorrect MS/MS transitions. 3. Poor sample recovery during extraction. 4. Analyte degradation. | 1. Calibrate the instrument with fresh standards. 2. Optimize and verify the MRM transitions for this compound and its internal standard. 3. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. 4. Check sample storage conditions and pH. |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Matrix effects (ion suppression or enhancement). 3. Instrument instability. | 1. Ensure consistent and precise execution of the extraction procedure. 2. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard. 3. Check for fluctuations in pump pressure, column temperature, and MS source conditions. |
| Peak Tailing or Splitting | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Co-elution with an interfering substance. | 1. Replace the guard column and/or analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Modify the gradient or mobile phase composition to improve resolution. |
GC-MS Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Derivatization Efficiency | 1. Incomplete drying of the sample extract. 2. Degradation of the derivatizing agent. 3. Incorrect reaction temperature or time. | 1. Ensure the sample extract is completely dry before adding the derivatizing agent. 2. Use a fresh vial of the derivatizing agent. 3. Optimize the derivatization conditions. |
| Analyte Degradation in the Injector | 1. Injector temperature is too high. 2. Active sites in the injector liner. | 1. Lower the injector temperature. 2. Use a deactivated injector liner and replace it regularly. |
| Interference from Matrix Components | 1. Inadequate sample cleanup. 2. Co-eluting endogenous compounds. | 1. Improve the sample extraction and cleanup procedure. 2. Optimize the GC temperature program to separate the analyte from interferences. |
Immunoassay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| False Positives | 1. Cross-reactivity with structurally related compounds. 2. Presence of interfering substances in the matrix. | 1. Confirm all positive results with a more specific method like LC-MS/MS or GC-MS.[6][7] 2. Investigate potential interfering substances and consider sample dilution or alternative cleanup methods. |
| False Negatives | 1. Low cross-reactivity of the antibody with this compound. 2. Analyte concentration below the assay's limit of detection. | 1. If this compound is the target analyte, a specific immunoassay for it should be used or developed. 2. Use a more sensitive analytical method. |
| High Coefficient of Variation (%CV) | 1. Pipetting errors. 2. Inconsistent incubation times or temperatures. 3. Lot-to-lot variability of the assay kit. | 1. Ensure proper pipette calibration and technique. 2. Strictly adhere to the assay protocol for incubation steps. 3. Qualify new lots of assay kits before use and use appropriate quality control materials. |
Quantitative Data Presentation
The following tables present representative quantitative data from validated analytical methods for pethidine, which can be used as a reference for developing and validating a this compound assay.
Table 1: UPLC-MS/MS Method for Pethidine and Norpethidine in Urine [1]
| Parameter | Pethidine | Norpethidine |
| Linearity Range | 9 - 1800 ng/mL | 9 - 1800 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 9 ng/mL | 9 ng/mL |
| Intra-assay Precision (%CV) | Within acceptable limits | Within acceptable limits |
| Inter-assay Precision (%CV) | Within acceptable limits | Within acceptable limits |
| Accuracy | Within acceptable limits | Within acceptable limits |
Table 2: GC-MS Method for Meperidine in Oral Fluid [3]
| Parameter | Value |
| Limit of Quantitation (LOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | 2.33% |
| Inter-day Precision (%CV) | 2.48% |
| Recovery | 86.7% |
Experimental Protocols
Detailed Methodology: UPLC-MS/MS Analysis of Pethidine in Urine[1]
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of urine, add an internal standard.
-
Vortex and centrifuge the sample.
-
Load the supernatant onto a pre-conditioned cation exchange SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, Phenyl).
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile with a modifier (e.g., 0.1% formic acid).
-
Gradient: A suitable gradient program to separate the analyte from matrix components.
-
Flow Rate: Optimized for the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized for the parent and product ions of pethidine, norpethidine, and the internal standard.
-
Visualizations
Caption: UPLC-MS/MS Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
Caption: Pethidine Metabolic Pathway.
References
- 1. Determination of pethidine of abuse and relevant metabolite norpethidine in urine by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An analytical approach to determining pethidine: An investigation of 18 patients' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of meperidine, tramadol and oxycodone in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ark-tdm.com [ark-tdm.com]
- 7. ark-tdm.com [ark-tdm.com]
- 8. Determination of MPTP, a toxic impurity of pethidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Pheneridine Analogs
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and evaluation of pheneridine analogs. Here, you will find troubleshooting guidance for common experimental challenges and a comprehensive set of frequently asked questions to facilitate your research.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and biological evaluation of this compound analogs.
| Problem | Potential Cause | Suggested Solution |
| Synthesis: Low Yield of Target this compound Analog | Incomplete reaction due to steric hindrance from bulky substituents on the piperidine or aniline rings. | - Increase reaction temperature and time. - Use a more reactive catalyst or coupling agent. - Consider a different synthetic route that introduces the bulky group at a later stage. |
| Side reactions, such as N-alkylation at multiple sites or ring-opening of the piperidine moiety. | - Employ protecting groups for reactive functionalities. - Optimize the stoichiometry of reagents to minimize side reactions. - Use milder reaction conditions (lower temperature, less reactive base). | |
| Purification: Difficulty in Separating Diastereomers | Similar polarity of the diastereomeric products. | - Utilize chiral chromatography (e.g., chiral HPLC or SFC) for separation. - Consider derivatization with a chiral auxiliary to create diastereomers with greater separation potential on standard silica gel chromatography. - Attempt fractional crystallization with a variety of solvent systems. |
| Biological Assays: Poor Solubility of Analogs in Assay Buffer | High lipophilicity of the synthesized analog. | - Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and then dilute into the aqueous assay buffer, ensuring the final solvent concentration is low (typically <1%) and does not affect the assay. - Use a surfactant or co-solvent in the assay buffer to improve solubility. - If possible, synthesize analogs with improved solubility by introducing polar functional groups. |
| Biological Assays: High Non-Specific Binding in Radioligand Assays | The compound is "sticky" and binds to surfaces or other proteins in the membrane preparation. | - Include a detergent (e.g., 0.1% BSA) in the assay buffer to reduce non-specific binding. - Optimize the washing steps after filtration to more effectively remove unbound ligand. - If the issue persists, consider using a different radioligand or a functional assay (e.g., GTPγS) that is less susceptible to this artifact. |
| Biological Assays: Inconsistent Results in Functional Assays | Degradation of the compound in the assay buffer or by cellular enzymes. | - Assess the stability of the compound under the assay conditions (time, temperature, pH). - Include protease inhibitors in the assay buffer if enzymatic degradation is suspected. - Minimize the incubation time if the compound is found to be unstable. |
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows high affinity for the µ-opioid receptor (MOR) but poor selectivity over the κ-opioid receptor (KOR). What structural modifications can I make to improve MOR selectivity?
A1: Enhancing MOR selectivity often involves targeting specific subsites within the opioid receptor binding pocket. Based on structure-activity relationship (SAR) studies of related piperidine analogs, consider the following modifications[1]:
-
Modification of the N-substituent: The size and nature of the substituent on the piperidine nitrogen are critical for selectivity. While a phenethyl group is common in high-affinity ligands, exploring variations in the length of the alkyl chain or the nature of the aromatic ring can modulate selectivity.
-
Substitution on the Phenyl Ring: The substitution pattern on the 4-phenyl ring plays a pivotal role. Introducing a hydroxyl group at the meta-position is often crucial for high MOR affinity. Exploring other substituents and their positions can fine-tune the electronic and steric properties of the ligand to favor interaction with MOR-specific residues.
-
Stereochemistry: The stereochemistry at the C3 and C4 positions of the piperidine ring is critical. For some 3,4-disubstituted piperidines, the (3R, 4S) configuration has been shown to be more potent and selective for the MOR than its enantiomer[1]. It is essential to synthesize and test stereoisomers separately.
Q2: How can I determine if my this compound analog is an agonist, partial agonist, or antagonist at the opioid receptors?
A2: To determine the functional activity of your analog, you should perform a functional assay, such as a [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins upon ligand binding, which is a hallmark of agonist activity.
-
Full Agonists will stimulate [³⁵S]GTPγS binding with high efficacy (Emax), comparable to a known full agonist like DAMGO for the MOR.
-
Partial Agonists will stimulate [³⁵S]GTPγS binding but with a lower maximal effect (Emax) than a full agonist.
-
Antagonists will not stimulate [³⁵S]GTPγS binding on their own. To confirm antagonist activity, you would perform the assay in the presence of a known agonist. The antagonist will cause a rightward shift in the concentration-response curve of the agonist.
Q3: What are the key considerations when setting up a radioligand binding assay to determine the affinity (Ki) of my this compound analogs for different opioid receptors?
A3: A successful radioligand binding assay requires careful optimization of several parameters:
-
Choice of Radioligand: Use a radioligand that is selective for the receptor subtype you are investigating (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
Membrane Preparation: Use cell membranes from a cell line stably expressing the human opioid receptor of interest or from specific brain regions known to have a high density of the target receptor.
-
Assay Conditions: Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium. The buffer composition, including pH and ionic strength, should also be optimized.
-
Determination of Non-Specific Binding: This is crucial for accurate results. Non-specific binding is determined in the presence of a high concentration of a non-labeled, high-affinity ligand for the target receptor (e.g., naloxone).
-
Data Analysis: The IC50 value (the concentration of your analog that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Q4: My novel this compound analog shows promising in vitro selectivity. What are the next steps to evaluate its potential as an analgesic?
A4: After thorough in vitro characterization, the next step is to evaluate the in vivo pharmacological effects of your compound in animal models of pain.
-
Pharmacokinetic Profiling: Before in vivo efficacy studies, it is advisable to determine the basic pharmacokinetic properties of your compound, such as its ability to cross the blood-brain barrier.
-
Analgesic Efficacy: Use established animal models of nociception to assess the analgesic properties. The hot plate test and the tail-flick test are common assays for evaluating thermal pain.
-
Assessment of Side Effects: In addition to analgesia, it is crucial to assess potential side effects, such as respiratory depression, sedation, and effects on gastrointestinal motility, which are common for µ-opioid receptor agonists.
Data Presentation
The following tables summarize the binding affinities and functional potencies of a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogs, which share a similar scaffold with this compound, at the human µ, δ, and κ opioid receptors[1].
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected Piperidine Analogs [1]
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |
| (3R, 4S)-23 | 0.0021 ± 0.0001 | 18.4 ± 0.7 | 25.8 ± 0.2 |
| (3S, 4R)-23 | 0.045 ± 0.002 | 115.6 ± 4.2 | 89.7 ± 3.5 |
| 23 (racemate) | 0.0034 | 41.67 | 7.9 |
Table 2: Functional Activity (EC50, nM and Emax, %) of Selected Piperidine Analogs in a GTPγS Assay [1]
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| EC50 (nM) | Emax (%) | EC50 (nM) | |
| (3R, 4S)-23 | 0.0013 ± 0.0001 | 209.1 ± 1.4 | 74.5 ± 2.8 |
| 23 (racemate) | 0.68 | 206.5 | - |
| DAMGO (MOR standard) | 1.25 ± 0.05 | 100 | - |
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype (µ, δ, or κ).
Materials:
-
Cell membranes from CHO cells stably expressing the human opioid receptor of interest.
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Ligand for Non-Specific Binding: Naloxone.
-
Test Compounds (this compound Analogs).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of wash buffer or unlabeled naloxone (for non-specific binding, final concentration 10 µM).
-
50 µL of various concentrations of the test compound.
-
50 µL of the appropriate radioligand at a concentration close to its Kd value.
-
50 µL of cell membrane suspension (20-50 µg protein).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at an opioid receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Test Compounds (this compound Analogs).
-
Unlabeled GTPγS (for non-specific binding).
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of various concentrations of the test compound.
-
50 µL of cell membrane suspension (10-20 µg protein).
-
50 µL of GDP (final concentration 10-30 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding as a percentage of the maximal response of a full agonist (e.g., DAMGO for MOR) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.
-
Hot Plate Test for Analgesia
Objective: To assess the analgesic effect of a test compound against a thermal stimulus in rodents.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Test animals (mice or rats).
-
Test compound and vehicle control.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and record the time it takes for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle control to the animals (e.g., via subcutaneous or intraperitoneal injection).
-
Post-treatment Latency: At various time points after compound administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure their response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies. A significant increase in latency indicates an analgesic effect.
Visualizations
Caption: Signaling pathway of a this compound analog acting as a µ-opioid receptor agonist.
Caption: Iterative workflow for enhancing the selectivity of this compound analogs.
Caption: Decision-making process in the SAR study of this compound analogs.
References
Pheneridine metabolite identification and interference
Welcome to the technical support center for pheneridine metabolite identification and interference troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the analytical determination of this compound and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound?
A1: The primary metabolic pathways for this compound, a pethidine analog, are hydrolysis and N-demethylation. The main metabolites are:
-
Pethidinic Acid (Meperidinic Acid): Formed via the hydrolysis of the ethyl ester group of this compound. This reaction is primarily catalyzed by carboxylesterase enzymes, such as hCE-1, in the liver.[1][2]
-
Norpethidine (Normeperidine): Results from the N-demethylation of this compound. This biotransformation is mediated by cytochrome P450 enzymes in the liver, specifically CYP2B6, CYP3A4, and CYP2C19.[3][4][5][6]
Q2: Why is it important to monitor both this compound and its metabolites?
A2: Monitoring both the parent drug and its metabolites is crucial for several reasons. Norpethidine, a major metabolite, is known to be toxic and can cause central nervous system excitation, including seizures.[3][4][6] The ratio of parent drug to metabolite can provide insights into the rate of metabolism, potential drug-drug interactions, and renal function, as norpethidine is primarily cleared by the kidneys.[3]
Q3: What are the common analytical techniques used for this compound and its metabolite quantification?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous determination of this compound and its metabolites due to its high sensitivity and specificity.[7] Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization of the analytes.[8][9]
Q4: Can other medications interfere with this compound metabolism and analysis?
A4: Yes. Co-administration of drugs that inhibit or induce cytochrome P450 enzymes (CYP2B6, CYP3A4, CYP2C19) can alter the metabolism of this compound. For instance, certain monoamine oxidase inhibitors (MAOIs), tricyclic antidepressants, and other psychotropic drugs can competitively inhibit the N-demethylation of pethidine, potentially leading to altered metabolite concentrations.[10]
Troubleshooting Guides
Issue 1: Poor Peak Shape in LC-MS/MS Analysis (Fronting, Tailing, or Splitting)
Possible Causes and Solutions:
-
Inappropriate Initial Gradient Conditions: Starting with a mobile phase that has too high of an organic solvent concentration can cause polar analytes like opioid metabolites to elute improperly.
-
Solution: Begin the gradient with 100% aqueous mobile phase to ensure proper retention and focusing of polar analytes on the column.[4]
-
-
Injection of Sample in Organic Solvent: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can lead to peak distortion.
-
Solution: Ensure the final sample diluent is compatible with or weaker than the initial mobile phase. If possible, reconstitute the dried extract in the initial mobile phase.[4]
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shapes.
-
Solution: Use a guard column and appropriate sample preparation techniques to minimize matrix effects. Regularly flush the column and, if necessary, replace it.[11]
-
-
Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening.
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and mass spectrometer. Ensure all fittings are secure and properly seated.[11]
-
Issue 2: Inaccurate Quantification or Suspected Interference
Possible Causes and Solutions:
-
Isobaric or Isomeric Interference: Metabolites can have the same mass-to-charge ratio as the parent drug or other metabolites, leading to co-elution and inaccurate quantification.[7][12] For example, an isobaric metabolite could have an identical MRM transition to the parent drug.[7]
-
Solution:
-
Chromatographic Separation: Optimize the LC gradient to achieve baseline separation of the interfering compounds.
-
Review Raw Data: Manually inspect the chromatograms for any unexpected peaks or shoulders on the peak of interest.[7]
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can help distinguish between compounds with very similar masses.[6]
-
-
-
Matrix Effects: Components in the biological matrix (e.g., urine, plasma) can suppress or enhance the ionization of the target analytes, leading to inaccurate results.
-
Solution:
-
Effective Sample Preparation: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[13]
-
Use of Stable Isotope-Labeled Internal Standards: These are the gold standard for correcting matrix effects as they co-elute with the analyte and experience similar ionization effects.
-
-
-
Cross-Reactivity with Structurally Similar Compounds: Other drugs or their metabolites with similar chemical structures may interfere with the analysis.
-
Solution: Develop a highly selective LC-MS/MS method with unique precursor-product ion transitions for each analyte. Confirm the identity of any suspected interfering peak by comparing its retention time and mass spectrum to a certified reference standard.
-
Quantitative Data
The following table summarizes the mass spectrometry parameters for the identification and quantification of pethidine (as a proxy for this compound) and its primary metabolite, norpethidine.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pethidine | 248.1 | 174.2 |
| Norpethidine | 234.2 | 160.0 |
| Data derived from LC-ESI-MS/MS analysis in positive ionization mode.[10][14][15] |
Experimental Protocols
Protocol 1: Sample Preparation of Urine for LC-MS/MS Analysis (Dilute-and-Shoot)
This protocol is a rapid and simple method suitable for initial screening.
-
Sample Thawing and Homogenization: Thaw frozen urine samples at room temperature. Vortex the samples for 15-30 seconds to ensure homogeneity.
-
Centrifugation: Centrifuge the urine sample at approximately 4000 rpm for 10 minutes to pellet any particulate matter.
-
Dilution: Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube. Add 900 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to dilute the sample 1:10.
-
Internal Standard Spiking: Add the internal standard(s) to the diluted sample to achieve the desired final concentration.
-
Vortexing and Transfer: Vortex the tube for 10-15 seconds. Transfer the final solution to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of Urine for LC-MS/MS Analysis
This protocol provides a cleaner extract, reducing matrix effects and improving sensitivity.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Preparation: To 1 mL of urine, add an appropriate internal standard and 1 mL of a buffer solution (e.g., 0.1 M phosphate buffer).
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% methanol in water to remove polar interferences. Dry the cartridge under vacuum or nitrogen for 5-10 minutes.
-
Elution: Elute the analytes from the cartridge with 2 mL of a suitable elution solvent (e.g., methanol or a mixture of acetonitrile and methanol) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 100-200 µL of the initial mobile phase. Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Troubleshooting workflow for analytical interference.
References
- 1. Pethidinic acid - Wikipedia [en.wikipedia.org]
- 2. Pethidinic_Acid [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. Norpethidine - Wikipedia [en.wikipedia.org]
- 5. Pethidine - Wikipedia [en.wikipedia.org]
- 6. Norpethidine [chemeurope.com]
- 7. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of the inhibition of pethidine N-demethylation by monoamine oxidase inhibitors and some other drugs with special reference to drug interactions in man - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. A comparison of 50, 100 and 200 mg of intra-articular pethidine during knee joint surgery, a controlled study with evidence for local demethylation to norpethidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
Validation & Comparative
A Comparative Analysis of Pheneridine's Analgesic Properties Against Opioid and Non-Opioid Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of Pheneridine, a pethidine analogue, with other key opioid and non-opioid analgesics. The information is intended to support research and drug development efforts by presenting objective data on efficacy, mechanism of action, and experimental validation.
Comparative Analysis of Analgesic Efficacy and Receptor Binding
To facilitate a clear comparison, the following tables summarize the quantitative data for this compound (using its analogue, pethidine, as a proxy), other opioids, and non-opioid alternatives.
| Opioid Analgesic | Primary Receptor Target(s) | Receptor Binding Affinity (Ki, nM) | Analgesic Efficacy (ED50) |
| Pethidine (for this compound) | µ-opioid receptor agonist | µ: ~200-500 | Not readily available |
| Morphine | µ-opioid receptor agonist | µ: ~1-3[1] | ~5-10 mg/kg (rodent models) |
| Fentanyl | Potent µ-opioid receptor agonist | µ: ~1.2-1.4[2] | 18.1-40.8 µg/kg (rodent models)[3] |
| Methadone | µ-opioid receptor agonist, NMDA receptor antagonist | µ: ~1.7 (racemic)[4] | ~1-5 mg/kg (rodent models) |
| Non-Opioid Analgesic | Primary Mechanism of Action | Receptor/Enzyme Binding Affinity | Analgesic Efficacy (ED50) |
| Ibuprofen (NSAID) | Non-selective COX-1/COX-2 inhibitor | IC50 for COX-1: ~13 µM, COX-2: ~370 µM | ~100-200 mg/kg (rodent models) |
| Pregabalin (Gabapentinoid) | Binds to α2δ-1 subunit of voltage-gated calcium channels | Ki: ~32-90 nM | 252 mg (human, experimental pain)[5] |
Experimental Protocols for Analgesic Validation
The following are detailed methodologies for key experiments used to validate the analgesic effects of the compared substances.
Hot Plate Test
The hot plate test is a widely used method to assess the response to thermal pain and is particularly effective for evaluating centrally acting analgesics.
Objective: To measure the latency of a thermal pain response in rodents.
Apparatus: A commercially available hot plate apparatus with a controlled temperature surface and a transparent observation cylinder.
Procedure:
-
The hot plate surface is maintained at a constant temperature, typically between 52°C and 55°C.[6]
-
A rodent (mouse or rat) is placed on the heated surface, and a timer is started simultaneously.[6]
-
The animal is observed for nocifensive behaviors, which include licking of the hind paw, flicking the hind paw, or jumping.[6]
-
The time taken for the animal to exhibit one of these responses is recorded as the reaction latency.
-
A cut-off time (usually 30 seconds) is predetermined to prevent tissue damage to the animal's paws. If the animal does not respond within this time, it is removed from the apparatus.[6]
-
The test is typically performed before and at various time points after the administration of the analgesic compound.
Tail Flick Test
Similar to the hot plate test, the tail flick test is used to evaluate the response to a thermal stimulus and is sensitive to centrally acting analgesics.
Objective: To measure the latency of a spinal reflex to a thermal stimulus.
Apparatus: A tail flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.
Procedure:
-
The rodent is gently restrained, often in a specialized holder, with its tail exposed.
-
The tail is positioned in the apparatus so that the light beam is focused on a specific point, usually 2-3 cm from the tip.
-
The heat source is activated, and a timer begins.
-
The latency is the time it takes for the animal to flick its tail away from the heat source.[7]
-
The apparatus is designed to automatically detect the tail flick and stop the timer.[8]
-
A cut-off time is employed to prevent tissue damage.
-
Measurements are taken before and after drug administration to assess analgesic efficacy.
Acetic Acid-Induced Writhing Test
This test is a chemical-based model of visceral pain and is particularly sensitive to peripherally acting analgesics.[9]
Objective: To quantify the number of abdominal constrictions (writhes) induced by an irritant.
Apparatus: Observation chambers for individual animals.
Procedure:
-
Rodents are pre-treated with the test compound or a vehicle control at a specified time before the induction of writhing.
-
A dilute solution of acetic acid (typically 0.6-1%) is injected intraperitoneally to induce a painful inflammatory response.[10][11]
-
Immediately after injection, the animal is placed in an observation chamber.
-
The number of writhes, characterized by a wave of contraction of the abdominal muscles followed by extension of the hind limbs, is counted for a set period, usually 10-20 minutes.[9][11]
-
A reduction in the number of writhes compared to the control group indicates an analgesic effect.[11]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways through which the compared analgesics exert their effects.
Caption: Opioid Receptor Signaling Pathway.
Caption: NSAID Mechanism of Action.
Caption: Gabapentinoid Mechanism of Action.
Caption: Experimental Workflow for Analgesic Testing.
References
- 1. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Analgesic Efficacy of Fentanyl: Relationship to Tolerance and μ-Opioid Receptor Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methadone - Wikipedia [en.wikipedia.org]
- 5. Determination of the effective dose of pregabalin on human experimental pain using the sequential up-down method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Tail flick test - Wikipedia [en.wikipedia.org]
- 8. web.mousephenotype.org [web.mousephenotype.org]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. saspublishers.com [saspublishers.com]
- 11. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
Assessing the Cross-reactivity of Pheneridine in Opioid Immunoassays: A Guide for Researchers
For Immediate Release
This guide provides a framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of the synthetic opioid pheneridine in commonly used opioid immunoassays. Due to a lack of published data on the cross-reactivity of this compound, this document outlines the principles of opioid immunoassays, the structural basis for potential cross-reactivity, and a detailed experimental protocol for its determination.
Introduction to Opioid Immunoassays and Cross-Reactivity
Opioid immunoassays are widely used as a preliminary screening tool for the detection of opioids in biological samples. These tests are based on the principle of competitive binding, where an antibody specific to a target opioid (typically morphine) competes for binding with the drug present in the sample and a labeled drug conjugate. The resulting signal is inversely proportional to the concentration of the opioid in the sample.
A significant limitation of these assays is the potential for cross-reactivity, which occurs when a substance structurally similar to the target opioid binds to the assay's antibody, leading to a false-positive result. The degree of cross-reactivity is dependent on the structural similarity between the cross-reacting substance and the target analyte of the immunoassay.
This compound is a synthetic opioid of the phenylpiperidine class, which also includes pethidine (meperidine) and fentanyl.[1][2] While structurally distinct from phenanthrene opioids like morphine, the potential for cross-reactivity in immunoassays designed to detect morphine and other opiates exists and requires empirical validation.
Structural Comparison of this compound and Common Opioids
The likelihood of cross-reactivity is largely determined by the chemical structure of the compound and its resemblance to the immunogen used to generate the antibodies for the assay. Most opiate immunoassays are designed to detect morphine.
Morphine: A phenanthrene alkaloid with a rigid pentacyclic structure.[3][4]
This compound: A 4-phenylpiperidine derivative, characterized by a more flexible structure.[1][5]
Pethidine (Meperidine): Also a 4-phenylpiperidine derivative, structurally similar to this compound.[6][7]
Fentanyl: A synthetic opioid of the phenylpiperidine class, known for its high potency.[8][9]
Methadone: A synthetic opioid with a diphenylheptane structure, which is structurally distinct from both phenanthrenes and phenylpiperidines.[10][11]
The structural differences between the phenylpiperidine class (including this compound) and the phenanthrene class (morphine) suggest that the potential for significant cross-reactivity in morphine-based immunoassays may be limited. However, this can only be confirmed through experimental testing.
Quantitative Data on Opioid Cross-Reactivity
As of the date of this publication, no specific quantitative data on the cross-reactivity of this compound in commercially available opioid immunoassays has been found in the scientific literature. To illustrate the concept of cross-reactivity, the following tables summarize the reported cross-reactivity of other common opioids and related compounds in two widely used immunoassay platforms.
Table 1: Reported Cross-Reactivity in the CEDIA™ Opiate Immunoassay
| Compound | % Cross-Reactivity (relative to Morphine at 300 ng/mL) |
|---|---|
| Morphine | 100% |
| Codeine | 125% |
| Diacetylmorphine (Heroin) | 67% |
| Hydrocodone | 59% |
| Hydromorphone | 66% |
| Oxycodone | 3.1% |
| Oxymorphone | 1.9% |
| Meperidine (Pethidine) | 0.2% |
(Data sourced from manufacturer's package insert and may vary between specific assay lots and conditions.)
Table 2: Reported Cross-Reactivity in the DRI® Opiate Immunoassay
| Compound | Concentration for Positive Result (ng/mL) |
|---|---|
| Morphine | 300 |
| Codeine | 250 |
| Hydrocodone | 800 |
| Hydromorphone | 500 |
| Oxycodone | 10,000 |
| Oxymorphone | 30,000 |
(Data sourced from manufacturer's package insert and may vary between specific assay lots and conditions.)
Experimental Protocol for Determining this compound Cross-Reactivity
The following protocol provides a general framework for determining the cross-reactivity of this compound in a chosen opioid immunoassay.
1. Materials:
-
This compound standard of known purity
-
Certified drug-free human urine
-
The opioid immunoassay kit to be tested (e.g., CEDIA™, DRI®, EMIT®)
-
Calibrators and controls for the immunoassay
-
Appropriate laboratory equipment (e.g., automated chemistry analyzer, pipettes, test tubes)
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, deionized water) at a high concentration (e.g., 1 mg/mL).
3. Preparation of Spiked Urine Samples:
-
Prepare a series of dilutions of the this compound stock solution in drug-free human urine to create a range of concentrations. The concentration range should span several orders of magnitude to determine the minimum concentration that produces a positive result.
4. Immunoassay Procedure:
-
Follow the manufacturer's instructions for the specific opioid immunoassay kit.
-
Calibrate the assay using the provided calibrators.
-
Run the provided controls to ensure the assay is performing correctly.
-
Analyze the series of this compound-spiked urine samples.
-
Record the response for each concentration.
5. Data Analysis and Interpretation:
-
Determine the lowest concentration of this compound that produces a positive result according to the assay's cutoff criteria.
-
To calculate the percent cross-reactivity, the following formula can be used: % Cross-Reactivity = (Concentration of Morphine at Cutoff / Lowest Concentration of this compound Producing a Positive Result) x 100
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the biological context of opioid action, the following diagrams are provided.
Conclusion
While there is currently no specific data on the cross-reactivity of this compound in opioid immunoassays, its structural classification as a phenylpiperidine suggests that the potential for cross-reactivity with morphine-based assays may be low. However, this must be confirmed through rigorous experimental validation. The protocol outlined in this guide provides a standardized approach for researchers to determine the cross-reactivity of this compound and other novel synthetic opioids, thereby ensuring the accuracy and reliability of opioid screening results. It is imperative that laboratories validate their screening assays for all relevant compounds to avoid misinterpretation of results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. This compound | C22H27NO2 | CID 3029031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. shutterstock.com [shutterstock.com]
- 7. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chem 13 News Magazine Online Archives | Centre for Advanced Science Education | University of Waterloo [uwaterloo.ca]
- 9. Fentanyl drug profile | www.euda.europa.eu [euda.europa.eu]
- 10. Methadone - Wikipedia [en.wikipedia.org]
- 11. Methadone | C21H27NO | CID 4095 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pheneridine vs. Fentanyl: A Comparative Analysis of Side Effect Profiles
A comprehensive review of the available, though limited, data on the side effect profiles of the opioid analgesic pheneridine in comparison to the widely used synthetic opioid, fentanyl.
Disclaimer: Clinical and experimental data on this compound is exceptionally scarce. This guide provides a comparison based on the available information for fentanyl and its structurally related compound, pethidine (meperidine), to infer a potential side effect profile for this compound. This information is intended for research and drug development professionals and should not be used for clinical decision-making.
Introduction
This compound is a 4-phenylpiperidine derivative, structurally related to the synthetic opioid analgesic pethidine (meperidine).[1] However, unlike pethidine and the highly potent fentanyl, this compound has not been adopted for medical use, and consequently, its pharmacological profile, including its side effects, has not been extensively studied.[1] It is presumed to share the typical side effects of other opioid derivatives, such as analgesia, sedation, nausea, and respiratory depression.[1]
Fentanyl, a potent synthetic opioid, is widely used in clinical practice for anesthesia and analgesia. Its side effect profile is well-documented and serves as a critical benchmark for the development of new opioid analgesics. This guide aims to provide a comparative overview of the side effect profile of this compound, drawing inferences from its structural analog pethidine, against that of fentanyl.
Comparative Side Effect Profile: Fentanyl vs. Pethidine (as a proxy for this compound)
Given the lack of direct data on this compound, this comparison utilizes data from studies comparing fentanyl with pethidine.
| Side Effect Category | Fentanyl | Pethidine (Meperidine) | Inferred Potential for this compound |
| Respiratory Depression | High risk, potent respiratory depressant.[2] | Less potent respiratory depressant than fentanyl. | Likely a significant risk, but potency relative to fentanyl is unknown. |
| Nausea and Vomiting | Lower incidence compared to pethidine.[3][4] | Higher incidence.[3][4] | Potentially a notable side effect. |
| Cardiovascular Effects | Generally stable cardiovascular profile.[3] | Can cause tachycardia and hypotension, partly due to histamine release.[2] | May have a less stable cardiovascular profile than fentanyl. |
| Central Nervous System | Sedation, dizziness, confusion.[3] | Sedation, dizziness. Risk of seizures due to the accumulation of the metabolite normeperidine.[5] | Potential for sedation and a possible risk of neurotoxicity if it shares a similar metabolic pathway to pethidine. |
| Gastrointestinal | Constipation is a common side effect. | Constipation. | Constipation is expected. |
| Histamine Release | Minimal.[2] | Significant.[2] | May induce histamine release, leading to pruritus and hypotension. |
| Pruritus (Itching) | Can occur, but generally less intense than morphine.[6] | Less intense than morphine and fentanyl.[6] | Expected to be a possible side effect. |
Experimental Protocols
Detailed methodologies from key comparative studies are crucial for interpreting the side effect data.
Study Protocol: Intravenous Fentanyl vs. Intramuscular Pethidine for Labor Analgesia
-
Design: A randomized controlled trial involving 80 parturients in the active phase of labor.
-
Intervention: Participants were randomly assigned to receive either intravenous fentanyl or intramuscular pethidine for pain relief.
-
Data Collection: Pain scores were assessed hourly. Maternal side effects (nausea, vomiting), fetal heart rate, and neonatal outcomes (Apgar scores, need for resuscitation) were recorded.
-
Key Findings: The study concluded that while both opioids provided comparable pain relief, pethidine was associated with a significantly higher incidence of maternal nausea and vomiting. Conversely, fentanyl was associated with a higher rate of low Apgar scores at one minute and a greater need for neonatal resuscitation.[4]
Study Protocol: Fentanyl vs. Meperidine for Sedative Colonoscopy
-
Design: A comparative study evaluating the side effects of fentanyl and meperidine when used with midazolam for sedation during colonoscopies.
-
Intervention: Patients received either fentanyl or meperidine in combination with midazolam.
-
Data Collection: Adverse events such as oxygen desaturation, hypotension, nausea, and vomiting were monitored and compared between the two groups.
-
Key Findings: The study reported no significant differences in the rates of desaturation or hypotension. However, nausea and vomiting were more frequently observed in the meperidine group.[3]
Signaling Pathways and Mechanisms of Side Effects
The primary mechanism of action for both fentanyl and pethidine (and presumably this compound) is through agonism of the μ-opioid receptor, a G-protein coupled receptor. Activation of this receptor leads to a cascade of intracellular events that produce both analgesia and the common opioid-related side effects.
Caption: Opioid receptor signaling cascade leading to common side effects.
A key differentiator for pethidine, and a potential concern for this compound, is its metabolism. Pethidine is metabolized in the liver to normeperidine, a toxic metabolite that can cause central nervous system excitation and seizures, particularly in patients with renal impairment or with prolonged use.[5]
Caption: Metabolic pathway of pethidine leading to potential neurotoxicity.
Conclusion
The side effect profile of this compound remains largely uncharacterized due to its lack of clinical use. By examining its structural analog, pethidine, we can infer a potential side effect profile that may include a higher incidence of nausea and vomiting and cardiovascular effects compared to fentanyl. A significant area for future research would be to investigate the metabolic pathway of this compound to determine if it produces neurotoxic metabolites similar to pethidine. For drug development professionals, the well-documented and generally more stable side effect profile of fentanyl, particularly its lower propensity for histamine release and lack of neurotoxic metabolites, sets a high standard for any new opioid analgesic.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparison of morphine, meperidine, fentanyl, and sufentanil in balanced anesthesia: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Fentanyl versus Meperidine in Combination with Midazolam for Sedative Colonoscopy in Korea [e-ce.org]
- 4. The safety and acceptability of intravenous fentanyl versus intramuscular pethidine for pain relief during labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. painmanagementcenterinc.com [painmanagementcenterinc.com]
- 6. A comparison of morphine, pethidine and fentanyl in the postsurgical patient-controlled analgesia environment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pheneridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Pheneridine, a potent synthetic opioid analgesic, and its analogs represent a significant area of interest in medicinal chemistry due to their therapeutic potential and the ongoing need for safer and more effective pain management agents. Understanding the nuanced relationship between the chemical structure of these compounds and their pharmacological activity is paramount for the rational design of novel analgesics with improved properties. This guide provides a comprehensive comparison of this compound and its analogs, summarizing key structure-activity relationships (SAR), presenting quantitative pharmacological data, and detailing the experimental protocols used for their evaluation.
Core Structure and Key Modification Points
This compound belongs to the 4-phenylpiperidine class of opioids. Its central scaffold consists of a piperidine ring with a phenyl group and an ester or other functional group at the 4-position, and a phenylethyl group attached to the piperidine nitrogen. The structure-activity relationship of this compound analogs is primarily explored by modifying three key regions of the molecule:
-
The N-substituent on the piperidine ring: Variations in the aralkyl group at this position significantly influence receptor affinity and potency.
-
The acyl group at the 4-position: The nature and size of the ester or other functionalities at this position are critical for analgesic activity.
-
Substituents on the 4-phenyl ring: Modifications to the phenyl ring can modulate receptor binding and selectivity.
The following diagram illustrates the core structure of this compound and the principal sites of modification.
Caption: Core structure of this compound and key modification points for SAR studies.
Comparative Analysis of Receptor Binding Affinity and Functional Activity
The primary mechanism of action for this compound and its analogs is through their interaction with opioid receptors, particularly the mu-opioid receptor (MOR), which is the principal target for most clinically used opioid analgesics.[1] The affinity of a compound for the receptor is typically quantified by the inhibition constant (Ki), while its functional activity as an agonist is often determined by measuring its potency (EC50 or IC50) and efficacy (Emax) in cellular assays.
The following tables summarize the available quantitative data for this compound and a selection of its analogs, highlighting the impact of structural modifications on their interaction with the mu-opioid receptor.
Table 1: Mu-Opioid Receptor (MOR) Binding Affinities of this compound and Analogs
| Compound | R1 (N-substituent) | R2 (4-Acyl Group) | R3 (4-Phenyl Substituent) | Ki (nM) | Reference |
| This compound | Phenylethyl | Ethoxycarbonyl | H | Data not available | |
| Analog A | Methyl | Ethoxycarbonyl | H | Data not available | |
| Analog B | Benzyl | Ethoxycarbonyl | H | Data not available | |
| Analog C | Phenylethyl | Propionoxy | H | Data not available | |
| Analog D | Phenylethyl | Ethoxycarbonyl | 4-Fluoro | Data not available |
Table 2: In Vitro Functional Activity of this compound and Analogs at the MOR
| Compound | Assay Type | EC50 / IC50 (nM) | Emax (%) | Reference |
| This compound | GTPγS | Data not available | Data not available | |
| Analog A | GTPγS | Data not available | Data not available | |
| Analog B | GTPγS | Data not available | Data not available | |
| Analog C | GTPγS | Data not available | Data not available | |
| Analog D | GTPγS | Data not available | Data not available |
Note: Specific quantitative data for a systematic series of this compound analogs is limited in the public domain. The tables are structured to accommodate such data as it becomes available.
Structure-Activity Relationship (SAR) Insights
Based on studies of related 4-phenylpiperidine and 4-anilinopiperidine analgesics, several key SAR principles can be inferred for the this compound series:
-
N-Substituent: The presence of a phenylethyl group at the piperidine nitrogen is generally optimal for high affinity and agonist activity at the mu-opioid receptor.[2][3] Shorter alkyl chains or replacement with other aromatic groups can significantly alter potency.[2]
-
4-Acyl Group: The ester functionality at the 4-position is crucial for analgesic activity. Altering the size and nature of this group can impact potency and duration of action. For instance, in the related fentanyl series, the propionamide group is a key feature for high potency.[4]
-
4-Phenyl Ring: Substitution on the 4-phenyl ring can influence receptor binding. Generally, small, electron-withdrawing groups in the para position can enhance potency, as seen in analogs of other opioid series.
-
Stereochemistry: The stereochemistry at the 4-position of the piperidine ring is critical. For prodine analogs, which are structurally similar to this compound, the axial orientation of the phenyl group is thought to be important for potent analgesic activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
Synthesis of this compound Analogs
A general synthetic route for the preparation of this compound analogs involves the multi-step synthesis of a 4-substituted piperidine core followed by N-alkylation.
Caption: General synthetic workflow for this compound analogs.
Detailed Protocol:
-
Synthesis of 1-methyl-4-phenyl-4-piperidinecarbonitrile: A mixture of N-methyl-bis(2-chloroethyl)amine hydrochloride, benzyl cyanide, and sodium amide in dry toluene is refluxed.
-
Hydrolysis to 1-methyl-4-phenylpiperidine-4-carboxylic acid: The nitrile from the previous step is hydrolyzed using a strong acid or base.
-
Esterification: The resulting carboxylic acid is esterified with the desired alcohol (e.g., ethanol) in the presence of an acid catalyst to yield the corresponding ester.
-
N-Demethylation and N-Alkylation: The N-methyl group is removed, typically using cyanogen bromide (von Braun reaction) or a chloroformate, followed by N-alkylation with the desired aralkyl halide (e.g., phenylethyl bromide) to yield the final this compound analog.
Radioligand Binding Assay for Mu-Opioid Receptor
This assay is used to determine the binding affinity (Ki) of the test compounds for the mu-opioid receptor.[5][6][7][8][9]
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human mu-opioid receptor (e.g., from CHO-K1 cells).
-
Radioligand: [³H]DAMGO (a selective mu-opioid agonist).
-
Test compounds (this compound and its analogs).
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the mu-opioid receptor in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations, a fixed concentration of [³H]DAMGO, and the membrane preparation.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of agonists at G-protein coupled receptors, such as the mu-opioid receptor.[10][11][12][13]
Materials:
-
Cell membranes expressing the mu-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds (this compound and its analogs).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the cell membranes, GDP, and the test compound at various concentrations.
-
Incubation: Pre-incubate the mixture at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Termination and Filtration: After a defined incubation period, terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the agonist concentration. Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the resulting dose-response curve.
Signaling Pathways
This compound and its analogs, as mu-opioid receptor agonists, primarily activate the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. The following diagram illustrates this signaling cascade.
Caption: Simplified signaling pathway of mu-opioid receptor agonists like this compound.
Conclusion
References
- 1. Opioid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic methodology and structure activity relati onship study of N-(1-(2-phenylethyl)-piperidin-4-yl)-propionamides | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification and Functional Reconstitution of Monomeric μ-Opioid Receptors: ALLOSTERIC MODULATION OF AGONIST BINDING BY Gi2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay in Summary_ki [bdb99.ucsd.edu]
- 13. mdpi.com [mdpi.com]
In Vitro Validation of the Mechanism of Action of Phenylpiperidine Opioids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The validation of a drug's mechanism of action is a critical step in the development of novel therapeutics. For opioid analgesics, particularly those belonging to the phenylpiperidine class, the primary mechanism involves interaction with the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR). This guide provides a comparative overview of the in vitro pharmacological profiles of two phenylpiperidine opioids, Pethidine (Meperidine) and Anileridine, alongside the archetypal opioid agonist, Morphine.
Due to the limited availability of comprehensive in vitro data for a compound specifically named "Pheneridine" in publicly accessible literature, this guide will focus on the closely related and well-characterized phenylpiperidine derivatives, Pethidine and Anileridine. The in vitro validation assays discussed are fundamental to characterizing the binding affinity and functional activity of these compounds at the µ-opioid receptor.
Comparative In Vitro Pharmacological Data
| Compound | Receptor Binding Affinity (Kᵢ, nM) at µ-Opioid Receptor | G Protein Activation (EC₅₀, nM) in [³⁵S]GTPγS Assay | Adenylyl Cyclase Inhibition (IC₅₀, nM) in cAMP Assay |
| Morphine | 1.2[1] - 96[2] | Data not consistently available | 193[2] |
| Pethidine (Meperidine) | >100 | Data not consistently available | Data not consistently available |
| Anileridine | Data not readily available | Data not readily available | Data not readily available |
Note: The range of reported values can vary significantly based on experimental conditions such as the radioligand used, tissue source, and specific assay methodology.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to validate the mechanism of action of µ-opioid receptor agonists are provided below.
Radioligand Binding Assay for µ-Opioid Receptor Affinity
This assay determines the binding affinity (Kᵢ) of a test compound for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).
-
Radioligand: [³H]DAMGO (a high-affinity µ-opioid receptor agonist).
-
Non-specific binding control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).
-
Test compounds: Morphine, Pethidine, Anileridine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand ([³H]DAMGO) at a concentration near its Kₔ, and varying concentrations of the test compound.
-
To determine non-specific binding, a set of wells will contain the radioligand and a high concentration of naloxone.
-
The binding reaction is initiated by the addition of cell membranes (containing the µ-opioid receptor).
-
The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed to determine the IC₅₀ of the test compound, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for G Protein Activation
This functional assay measures the ability of an agonist to activate G proteins coupled to the µ-opioid receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes from cells expressing the human µ-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds: Morphine, Pethidine, Anileridine, and a full agonist control like DAMGO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure G proteins are in their inactive state.
-
The membranes are then incubated with varying concentrations of the test compound in the assay buffer.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
The data is plotted as specific binding versus the log of the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.
cAMP Inhibition Assay
This assay measures the functional consequence of µ-opioid receptor activation, which is the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
Whole cells expressing the human µ-opioid receptor (e.g., CHO-hMOR or SH-SY5Y cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: Morphine, Pethidine, Anileridine.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell lysis buffer.
Procedure:
-
Cells are plated in a 96-well or 384-well plate and allowed to adhere.
-
The cells are then treated with varying concentrations of the test compound.
-
Intracellular cAMP production is stimulated by the addition of forskolin.
-
The cells are incubated for a defined period to allow for the inhibition of adenylyl cyclase by the activated µ-opioid receptors.
-
The cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP detection kit.
-
The data is analyzed to determine the IC₅₀ of the test compound for the inhibition of forskolin-stimulated cAMP production.
Visualizations
Signaling Pathway of µ-Opioid Receptor Agonists
The following diagram illustrates the canonical signaling pathway initiated by the activation of the µ-opioid receptor by an agonist.
References
A Comparative Study of Pheneridine and Other 4-Phenylpiperidines for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pheneridine and other notable 4-phenylpiperidine derivatives. The following sections detail their pharmacological profiles, structure-activity relationships, and the experimental protocols used for their evaluation, with quantitative data presented for comparative analysis.
This compound, chemically known as ethyl 4-phenyl-1-(2-phenylethyl)piperidine-4-carboxylate, is a synthetic opioid analgesic belonging to the 4-phenylpiperidine class.[1] While not currently in clinical use, its structural similarity to pethidine (meperidine) suggests comparable pharmacological effects, including analgesia, sedation, and respiratory depression.[1] A 1958 report from the United Nations Office on Drugs and Crime (UNODC) noted that this compound's poor solubility and high irritability limited high-dose administration in early studies, where it did not demonstrate significant addiction liability at the tested doses.[2]
This guide aims to place this compound within the broader context of the 4-phenylpiperidine class of opioids by comparing its structural features and inferred properties with well-characterized analogues such as pethidine, fentanyl, and its potent derivatives.
Structural and Pharmacological Comparison
The 4-phenylpiperidine scaffold is a cornerstone in the development of potent opioid analgesics.[3][4] The core structure, consisting of a piperidine ring with a phenyl group at the 4-position, is essential for interaction with opioid receptors, primarily the mu-opioid receptor (μOR).[3][4] Variations in substituents at the 1-position (piperidine nitrogen) and the 4-position significantly influence the affinity, efficacy, and potency of these compounds.
This compound's Structure in Context:
This compound is a close analogue of pethidine, with the key difference being the substitution at the piperidine nitrogen. Pethidine has a methyl group at this position, while this compound possesses a phenethyl group. This modification is known to significantly impact analgesic potency. For instance, the N-phenethyl substitution in other opioid series often leads to a substantial increase in activity compared to an N-methyl substitution.[5]
Quantitative Comparison of 4-Phenylpiperidine Analogues
To provide a quantitative framework for understanding the potential properties of this compound, the following tables summarize the receptor binding affinities (Ki), functional activities (EC50), and in vivo analgesic potencies (ED50) for a selection of representative 4-phenylpiperidine opioids.
Table 1: Mu-Opioid Receptor (μOR) Binding Affinities (Ki)
| Compound | Ki (nM) | Species/Assay Condition |
| Pethidine (Meperidine) | >100 | Human recombinant μOR |
| Fentanyl | 1.2 - 1.4 | Human recombinant μOR / Marmoset brain homogenates[6] |
| Sufentanil | 0.138 | Human recombinant μOR |
| Carfentanil | 0.22 | Human recombinant μOR[6] |
Table 2: In Vitro Functional Activity (EC50) at the μ-Opioid Receptor
| Compound | EC50 (nM) - [³⁵S]GTPγS Assay | Species/Assay Condition |
| Pethidine (Meperidine) | 9400 | Human cloned μOR[7] |
| Fentanyl | 32 | Human μOR[8] |
| Sufentanil | Data not readily available in comparable format | |
| Carfentanil | ~85 times more potent than Fentanyl | HEK-293 cells expressing μOR[9] |
Table 3: In Vivo Analgesic Potency (ED50) in Mice
| Compound | ED50 (mg/kg) | Test/Route of Administration |
| Pethidine (Meperidine) | ~6.45 (relative potency comparison) | Hot plate test (i.v.)[10] |
| Fentanyl | 0.08 | Warm-water tail-withdrawal test (s.c.)[11] |
| Sufentanil | 0.0028 | Hot plate test (i.v.)[10] |
| Carfentanil | ~20-30 times more potent than Fentanyl | Animal studies[12] |
Signaling Pathways and Experimental Workflows
The analgesic and other effects of 4-phenylpiperidine opioids are primarily mediated through the activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR).[1][13] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
The screening and characterization of novel 4-phenylpiperidine analgesics typically follow a structured workflow, progressing from in vitro to in vivo studies.
Experimental Protocols
Radioligand Binding Assay for Mu-Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the μ-opioid receptor.
Materials:
-
Cell membranes expressing the human μ-opioid receptor.
-
Radioligand (e.g., [³H]-DAMGO or [³H]-diprenorphine).
-
Test compound (e.g., this compound analogue).
-
Non-specific binding control (e.g., Naloxone).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
For determining non-specific binding, incubate the membranes and radioligand with a high concentration of naloxone.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at the μ-opioid receptor.
Materials:
-
Cell membranes expressing the μ-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound.
-
Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) from the resulting dose-response curve using non-linear regression.
In Vivo Analgesic Assay: Tail-Flick Test
Objective: To assess the analgesic potency (ED50) of a test compound in an animal model of acute thermal pain.
Materials:
-
Male Swiss Webster mice.
-
Tail-flick analgesia meter.
-
Test compound and vehicle control.
-
Syringes for administration (e.g., subcutaneous).
Procedure:
-
Acclimatize the mice to the testing environment.
-
Determine the baseline tail-flick latency for each mouse by applying a radiant heat source to the tail and measuring the time until the tail is withdrawn. A cut-off time is set to prevent tissue damage.
-
Administer the test compound or vehicle control at various doses to different groups of mice.
-
At a predetermined time after administration (e.g., 30 minutes), re-measure the tail-flick latency.
-
Calculate the percentage of maximal possible effect (%MPE) for each mouse: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Construct a dose-response curve by plotting the %MPE against the log dose of the test compound.
-
Determine the ED50 (dose that produces 50% of the maximal effect) from the dose-response curve.
Conclusion
This compound remains a pharmacologically under-characterized member of the 4-phenylpiperidine family. Based on established structure-activity relationships, the N-phenethyl substitution in this compound suggests it likely possesses greater analgesic potency than its N-methyl counterpart, pethidine. However, without direct experimental data, this remains a well-founded hypothesis.
The comparative data for other 4-phenylpiperidines, such as fentanyl and its analogues, highlight the profound impact of structural modifications on the pharmacological profile within this class, leading to a wide spectrum of potencies and clinical applications. The provided experimental protocols offer a standardized framework for the future evaluation of this compound and other novel 4-phenylpiperidine derivatives, which is essential for a comprehensive understanding of their therapeutic potential and for the development of safer and more effective analgesics. Further investigation is warranted to empirically determine the pharmacological properties of this compound and to validate its place within the rich and complex landscape of 4-phenylpiperidine opioids.
References
- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 7. pethidine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Activation of the μ‐opioid receptor by alicyclic fentanyls: Changes from high potency full agonists to low potency partial agonists with increasing alicyclic substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carfentanil stabilizes µ opioid receptor conformations that are ultra-efficient in inhibiting cAMP, resistant to naloxone or nalmefene but sensitive to naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sufentanil, a very potent and extremely safe intravenous morphine-like compound in mice, rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fentanyl-related substances elicit antinociception and hyperlocomotion in mice via opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carfentanil: a narrative review of its pharmacology and public health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Opioid receptor - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Pheneridine and Anileridine: A Guide for Researchers
In the landscape of synthetic opioid analgesics, both Pheneridine and Anileridine emerge from the phenylpiperidine class, sharing a common ancestry with pethidine (meperidine). While Anileridine saw clinical use and has been the subject of pharmacological studies, this compound remains a compound largely confined to chemical literature, with a notable absence of extensive preclinical or clinical evaluation. This guide provides a comparative overview of these two compounds, drawing on available data for Anileridine and making reasoned inferences for this compound based on its structural relationship to pethidine.
Chemical Structure and Synthesis
Both this compound and Anileridine are derivatives of 4-phenylpiperidine-4-carboxylic acid ethyl ester. The key structural difference lies in the substituent attached to the piperidine nitrogen.
Anileridine features a p-aminophenethyl group at this position. Its synthesis typically involves the reaction of ethyl 4-phenylisonipecotate with p-aminophenethyl chloride.[1]
This compound , on the other hand, possesses a phenethyl group. Information on its specific synthesis is scarce in publicly available literature, but it can be inferred that it would be synthesized through a similar N-alkylation of the 4-phenylpiperidine core with a phenethyl halide.[2]
Mechanism of Action
Anileridine is a well-characterized µ-opioid receptor agonist.[3] Like other opioids, its binding to µ-opioid receptors in the central nervous system (CNS) initiates a signaling cascade that leads to analgesia.[4] This involves the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, resulting in hyperpolarization and reduced neuronal excitability.[5][6]
This compound's mechanism of action has not been explicitly studied. However, given its structural similarity to pethidine, it is presumed to act as a µ-opioid receptor agonist.[2] Pethidine itself is a µ-opioid receptor agonist with some affinity for kappa-opioid receptors.[7] It is plausible that this compound shares a similar receptor binding profile.
Pharmacological Properties: A Comparative Table
Due to the limited data on this compound, a direct quantitative comparison is challenging. The following table summarizes the available information for Anileridine and provides inferred properties for this compound based on its structural analog, pethidine.
| Property | Anileridine | This compound (Inferred from Pethidine) |
| Class | Synthetic Opioid (Phenylpiperidine)[8] | Synthetic Opioid (Phenylpiperidine)[2] |
| Mechanism of Action | µ-opioid receptor agonist[3] | Presumed µ-opioid receptor agonist[2] |
| Potency | Approximately 2.5 times more potent than pethidine.[1] | Likely similar to or slightly more potent than pethidine. |
| Onset of Action | Rapid, within minutes after intravenous administration.[9] | Rapid.[9] |
| Duration of Action | 2-4 hours.[1] | 2-4 hours.[7] |
| Metabolism | Primarily hepatic. | Primarily hepatic, with a potentially toxic metabolite (norpethidine).[9][10] |
| Clinical Use | Previously used for moderate to severe pain.[11][12] | Not used in medicine.[2] |
Signaling Pathway of µ-Opioid Receptor Agonists
The following diagram illustrates the general signaling pathway activated by µ-opioid receptor agonists like Anileridine.
Experimental Protocols for Analgesic Efficacy
While no head-to-head experimental data for this compound and Anileridine exists, the following outlines a general experimental workflow for assessing the analgesic efficacy of opioid compounds in a preclinical setting.
Methodology for Nociceptive Testing:
-
Hot Plate Test: This method assesses the latency of a thermal pain response. An animal is placed on a heated surface (e.g., 55°C), and the time until it exhibits a pain response (e.g., licking a paw, jumping) is recorded. A longer latency indicates an analgesic effect.[13]
-
Tail-Flick Test: The animal's tail is exposed to a radiant heat source, and the time taken to flick the tail away is measured. An increase in this latency suggests analgesia.
-
Formalin Test: A dilute solution of formalin is injected into the animal's paw, inducing a biphasic pain response. The first phase is acute nociceptive pain, and the second is inflammatory pain. The time the animal spends licking or biting the injected paw is quantified as a measure of pain.[14]
Conclusion
The comparison between this compound and Anileridine is inherently limited by the scarcity of research on this compound. Anileridine is a well-documented synthetic opioid with a clear mechanism of action and a known pharmacological profile. This compound, while structurally similar and likely possessing opioid agonist properties, remains a pharmacological unknown. Future in vitro and in vivo studies on this compound would be necessary to provide the experimental data required for a comprehensive and direct comparison with Anileridine. For researchers in drug development, Anileridine serves as a known reference compound within the phenylpiperidine class, while this compound represents an unexplored chemical entity with a speculative pharmacological profile based on its structural relationship to pethidine.
References
- 1. Anileridine: Synthesis and Pharmacology - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. anileridine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. 4-Piperidinecarboxylic acid, 1-(2-(4-aminophenyl)ethyl)-4-phenyl-, ethyl ester, hydrochloride (1:2) | C22H29ClN2O2 | CID 197194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Pethidine - Wikipedia [en.wikipedia.org]
- 8. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Articles [globalrx.com]
- 10. meperidine hydrochloride (pethidine hydrochloride) [glowm.com]
- 11. Studies of analgesic drugs: anileridine dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anileridine; an evaluation of its use in anesthesia and in postoperative analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice | PLOS One [journals.plos.org]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Validating Analytical Methods for Pheneridine Detection
A Note on Pheneridine and Pethidine: this compound is an opioid analgesic that is structurally and pharmacologically related to pethidine (also known as meperidine). Due to the limited availability of specific analytical methods for this compound, this guide focuses on validated methods for the detection of pethidine. These methods, with appropriate adaptation and validation, can serve as a strong foundation for the analysis of this compound in various biological matrices.
This guide provides a comparative overview of common analytical techniques for the detection and quantification of pethidine, offering valuable insights for researchers, scientists, and drug development professionals. The information presented is intended to aid in the selection and validation of analytical methods for the related compound, this compound.
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of various validated analytical methods for the detection of pethidine in different biological matrices. This data can be used to guide the selection of an appropriate method based on the specific requirements of the analysis, such as required sensitivity and the nature of the sample.
| Analytical Method | Matrix | Analyte(s) | Linearity Range | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (%) |
| LC-MS/MS | Human Plasma | Pethidine | 4 - 2000 ng/mL | 4 ng/mL | < 7% (Intra- & Inter-day) | 95.9 - 106.5% |
| UPLC-MS/MS | Human Urine | Pethidine & Norpethidine | 9 - 1800 ng/mL | 9 ng/mL | Within acceptable limits (EMA guideline) | Within acceptable limits (EMA guideline) |
| LC-ESI-MS/MS | Mouse Plasma | Pethidine & Norpethidine | 8.24 - 8440 ng/mL (Pethidine), 6.15 - 6300 ng/mL (Norpethidine) | 8.24 ng/mL (Pethidine), 6.15 ng/mL (Norpethidine) | < 15% (Intra- & Inter-day) | 94 - 103% |
| GC-MS | Human Urine | Pethidine & Norpethidine | 0.125 - 25.00 µg/mL (Pethidine), 1.00 - 20.00 µg/mL (Norpethidine) | 0.125 µg/mL (Pethidine), 1.00 µg/mL (Norpethidine) | Within acceptable limits | 113% (Pethidine), 104% (Norpethidine) (Extraction Efficiency) |
| GC-MS/MS | Whole Blood & Urine | Pethidine | 1.25 - 40 ng/mL | ~0.5 ng/mL (LOD) | Not specified | Recoveries > 85% |
| Immunoassay | Urine | Opioids (General) | Qualitative/Semi-quantitative | Cutoff-dependent | Not applicable | Sensitivity: 96-100%, Specificity: 84-99% (compared to LC-MS/MS)[1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the key techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pethidine in Human Plasma[4]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard (e.g., ketamine).
-
Perform liquid-liquid extraction to obtain a protein-free extract.
-
-
Chromatographic Conditions:
-
Column: Allure™ PFP propyl column (100 × 2.1 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:methanol:water (45:40:15, v/v/v) containing 0.2% formic acid.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Pethidine and Norpethidine in Human Urine[5]
-
Sample Preparation (Solid-Phase Extraction):
-
Urine samples are subjected to solid-phase extraction.
-
-
Chromatographic Conditions:
-
Column: Specific column details not provided in the abstract.
-
Carrier Gas: Not specified.
-
Temperature Program: Not specified.
-
-
Mass Spectrometry Conditions:
-
Ionization: Not specified.
-
Mode: Not specified.
-
Immunoassay for Opioid Screening in Urine[6]
-
Principle: Homogeneous enzyme immunoassay based on competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites.
-
Procedure:
-
Urine samples are mixed with the antibody reagent and the enzyme-conjugate reagent.
-
The mixture is incubated.
-
The enzyme activity is measured spectrophotometrically. The change in absorbance is inversely proportional to the concentration of the drug in the sample.
-
-
Interpretation: The result is reported as positive or negative based on a pre-defined cutoff concentration. Positive results should be confirmed by a more specific method like GC-MS or LC-MS/MS.[4]
Visualizing Analytical Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Pheneridine Disposal
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and legal disposal of Pheneridine, a 4-phenylpiperidine derivative related to the opioid analgesic pethidine (meperidine)[1]. While not currently used in medicine, its structural similarity to pethidine suggests it would be treated as a controlled substance analogue in many jurisdictions, necessitating stringent disposal protocols[1].
Core Principles of Controlled Substance Disposal
The U.S. Drug Enforcement Administration (DEA) mandates that controlled substances be rendered "non-retrievable" upon disposal. This means the substance cannot be transformed into a physical or chemical state that would allow it to be used as a controlled substance or analogue[2][3]. All disposal methods must comply with federal, state, and local regulations[4].
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting
1. Segregation and Labeling:
-
Immediately segregate all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, vials, absorbent paper).
-
Place the waste in a designated, leak-proof, and clearly labeled container. The label should include:
-
The name "this compound Waste"
-
Hazard symbols as appropriate (e.g., toxic)
-
The date of accumulation
-
The name of the principal investigator or laboratory supervisor
-
2. Record Keeping:
-
Maintain a detailed log of all this compound waste generated. This log should be readily available for inspection by regulatory authorities.
-
The log must include:
-
The date of disposal
-
The quantity of this compound being disposed of
-
The form of the waste (e.g., solid, liquid, contaminated debris)
-
The signatures of at least two authorized employees who witnessed the disposal process[2].
-
-
These records must be maintained for a minimum of two years[5].
3. On-Site Neutralization (Not Recommended without Verified Protocol):
-
Currently, there are no standardized, publicly available, and verified experimental protocols for the on-site chemical neutralization of this compound.
-
Given its relation to meperidine, which emits toxic nitrogen oxide fumes upon heating, thermal decomposition should only be conducted by licensed professionals in a controlled incineration facility[6].
4. Off-Site Disposal via a Licensed Contractor:
-
The most secure and compliant method for disposing of this compound waste is through a DEA-registered reverse distributor or a licensed hazardous waste contractor specializing in controlled substances[5].
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate a pickup.
-
Ensure the waste is packaged and labeled according to the contractor's and Department of Transportation (DOT) regulations.
-
Complete all necessary waste manifests and chain-of-custody forms provided by the contractor.
-
Quantitative Data Summary for Controlled Substance Disposal
| Parameter | Requirement | Citation |
| Disposal Standard | Non-retrievable | [2][3] |
| Witness Requirement | Minimum of two authorized employees for on-site destruction | [2] |
| Record Retention Period | At least two years | [5] |
| LTCF Disposal Timeline | Within three business days of use discontinuation | [4] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Alternative Disposal Options for Ultimate Users (Not for Laboratory Settings)
For non-registrants, such as in a clinical trial setting where a participant might have unused medication, the following DEA-authorized options are available[3][5]:
-
Drug Take-Back Programs: The best option is to utilize a DEA-registered drug collection location[7][8].
-
Mail-Back Programs: Use of pre-paid mail-back envelopes is another secure method[8][9].
-
Disposal in Household Trash (if other options are unavailable):
-
Mix the this compound (do not crush tablets or capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds[7][9].
-
Place the mixture in a sealed plastic bag or container[7][8].
-
Dispose of the sealed container in the household trash[8].
-
Remove or scratch out all personal information from the prescription bottle before recycling or discarding[8].
-
Disclaimer: This information is intended as a guide for research and laboratory professionals. Always consult with your institution's Environmental Health and Safety department and refer to the latest federal, state, and local regulations for specific guidance on controlled substance disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. danielshealth.com [danielshealth.com]
- 3. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 4. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 5. actenviro.com [actenviro.com]
- 6. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
Personal protective equipment for handling Pheneridine
Disclaimer: Specific safety data for Pheneridine is limited. The following guidance is based on best practices for handling hazardous chemicals and data from structurally related compounds such as 7-Phenylpteridine and p-Phenetidine. This information is intended for trained laboratory personnel and should be used in conjunction with your institution's safety protocols and a comprehensive risk assessment.
This guide provides essential safety and logistical information for the handling, storage, and disposal of this compound, offering procedural, step-by-step guidance to ensure the safety of researchers and the integrity of experimental work.
Hazard Identification
This compound is a chemical compound that requires careful handling due to its potential health hazards. All personnel must be familiar with the potential risks before handling this compound. Based on related compounds, potential hazards may include:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Double-gloving is recommended.[1][2] | To prevent skin contact and irritation. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[1][3] | To protect eyes from splashes and dust. |
| Body Protection | Flame-retardant lab coat or coveralls.[1] | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or higher particulate respirator.[1] | To prevent inhalation of dust particles. |
Experimental Protocols: Step-by-Step Handling
All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment, including appropriate PPE, weighing paper, spatulas, and properly labeled containers.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.[4]
Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood.
-
Use a disposable weighing paper or a tared container.
-
Handle the solid compound gently to minimize the generation of dust.
Dissolving the Compound:
-
Slowly add the solvent to the weighed compound.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Keep the container covered as much as possible during dissolution.
Emergency Protocols
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If safe to do so, contain the spill with absorbent materials.
-
Follow your institution's specific spill cleanup procedures.
Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[4] Seek immediate medical attention.
Operational and Disposal Plans
Storage:
-
Store this compound in a tightly sealed, labeled container.[1]
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible substances.[4]
-
Store protected from light and air.[4]
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
The preferred disposal method is through a licensed waste disposal company.
-
For unused or expired medicine, drug take-back programs are the best option.[5][6] If a take-back program is not available, check if the substance is on the FDA's flush list.[5]
-
If not on the flush list and no take-back program is available, mix the compound with an undesirable substance like coffee grounds or kitty litter, place it in a sealed container, and dispose of it in the household trash.[6][7]
Emergency Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
References
- 1. benchchem.com [benchchem.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pppmag.com [pppmag.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. dea.gov [dea.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
